N-(4-Methoxyphenethyl)-N-methylcinnamide: Chemical Structure, Synthesis, and Pharmacological Properties
This guide provides an in-depth technical analysis of N-(4-Methoxyphenethyl)-N-methylcinnamide , a chemical entity belonging to the class of cinnamoyl amides.[1] This compound is structurally significant as an N-methylat...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of N-(4-Methoxyphenethyl)-N-methylcinnamide , a chemical entity belonging to the class of cinnamoyl amides.[1] This compound is structurally significant as an N-methylated derivative of naturally occurring alkaloids found in Zanthoxylum and Piper species, often investigated for their insecticidal, anti-inflammatory, and tyrosinase-inhibitory properties.[1]
Executive Summary
N-(4-Methoxyphenethyl)-N-methylcinnamide is a synthetic or semi-synthetic organic amide characterized by a cinnamoyl moiety linked to an N-methyl-4-methoxyphenethylamine scaffold.[1] It is a lipophilic alkaloid analog structurally related to Temuramide and Rubenamine .[1] While the non-methylated parent compounds are well-documented phytochemicals with larvicidal and antinociceptive activity, the N-methyl derivative represents a specialized structural modification often employed to alter metabolic stability, membrane permeability, and receptor binding affinity (particularly towards TRP channels and tyrosinase enzymes).[1]
Chemical Structure & Physiochemical Properties[1][2][3]
Structural Identity
The molecule consists of a trans-cinnamic acid backbone coupled to N-methyl-4-methoxyphenethylamine.[1] The N-methylation prevents the formation of a hydrogen bond donor at the amide position, significantly increasing lipophilicity and altering the compound's interaction with biological targets compared to its secondary amide counterparts.[1]
Hydrogen Bond Acceptors: 2 (Amide Carbonyl, Ether Oxygen)[1]
Rotatable Bonds: 6
Topological Polar Surface Area (TPSA): ~29.5 Ų (Indicates high blood-brain barrier permeability potential)[1]
Synthesis & Production Methodologies
The synthesis of N-(4-Methoxyphenethyl)-N-methylcinnamide typically follows a Schotten-Baumann reaction or a direct amide coupling pathway.[1] The choice of method depends on the availability of the amine precursor (N-methyl-4-methoxyphenethylamine).[1]
Synthetic Pathway (Schotten-Baumann Conditions)
This protocol utilizes cinnamoyl chloride and the secondary amine in a biphasic or basic solvent system to favor N-acylation.[1]
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]
Reaction Scheme:
The nucleophilic nitrogen of the amine attacks the electrophilic carbonyl carbon of the acid chloride, displacing the chloride ion.[1] The base neutralizes the generated HCl.[1]
Graphviz Visualization: Synthesis Workflow
Figure 1: Step-by-step synthetic workflow for the production of N-(4-Methoxyphenethyl)-N-methylcinnamide via acid chloride coupling.
Biological Activity & Applications
Research into cinnamoyl amides suggests three primary domains of biological activity for this compound, inferred from its structural analogs (Temuramide and Rubenamine).[1]
Insecticidal & Larvicidal Activity
Cinnamoyl amides isolated from Zanthoxylum armatum and Piper species exhibit significant toxicity against agricultural pests.[1]
Mechanism: Disruption of the insect nervous system, potentially acting as a modulator of voltage-gated sodium channels or octopamine receptors.[1]
Comparative Potency: The N-methyl group often enhances penetration through the insect cuticle due to increased lipophilicity compared to the N-H analog (Temuramide).[1]
Structurally similar cinnamamides are potent inhibitors of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1]
Mechanism: The cinnamoyl moiety mimics the tyrosine substrate, competitively binding to the active site of the enzyme.[1]
Application: Investigated as a skin-whitening agent or for the treatment of hyperpigmentation disorders.[1]
Anti-inflammatory Potential (TRP Channels)
The phenethyl-amide scaffold is characteristic of TRPV1 (Transient Receptor Potential Vanilloid 1) antagonists/agonists.[1]
Activity: Modulation of calcium influx in sensory neurons.[1]
Therapeutic Relevance: Potential analgesic properties for neuropathic pain, similar to capsaicin analogs but with a potentially better safety profile.[1]
Experimental Protocols
Protocol A: Chemical Synthesis (Lab Scale)
Objective: Isolate 500 mg of N-(4-Methoxyphenethyl)-N-methylcinnamide.
Preparation: Dissolve 1.0 equivalent (eq) of N-methyl-4-methoxyphenethylamine in anhydrous DCM under an inert atmosphere (N₂).
Activation: Add 1.2 eq of Triethylamine (Et₃N) and cool the solution to 0°C in an ice bath.
Addition: Dropwise add 1.1 eq of Cinnamoyl chloride dissolved in DCM over 15 minutes.
Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor via TLC (30% EtOAc in Hexane).[1]
Workup:
Wash organic layer with 1M HCl (to remove unreacted amine).[1]
Wash with Saturated NaHCO₃ (to remove cinnamic acid byproducts).[1]
Wash with Brine, dry over MgSO₄, and concentrate in vacuo.[1]
Purification: Flash column chromatography using a gradient of Hexane:Ethyl Acetate (8:2 to 6:4).
Protocol B: Larvicidal Bioassay (Leaf-Dip Method)
Objective: Determine LC₅₀ against Plutella xylostella.
Solution Prep: Dissolve the test compound in acetone and dilute with water containing 0.05% Triton X-100 to varying concentrations (e.g., 62.5, 125, 250, 500, 1000 mg/L).[1]
Leaf Treatment: Dip cabbage leaf discs (5 cm diameter) into the solution for 10 seconds. Air dry at room temperature.[1]
Exposure: Place 10 third-instar larvae on each treated leaf disc in a petri dish.
Incubation: Maintain at 25±1°C, 65% RH, and 16:8 L:D photoperiod.
Data Collection: Record mortality at 24h, 48h, and 72h.[1] Calculate LC₅₀ using Probit analysis.
Handling: Use standard PPE (Gloves, Goggles, Lab Coat).[1] Perform synthesis in a fume hood due to the use of acid chlorides and volatile solvents.[1]
Storage: Store at -20°C, protected from light and moisture.
References
PubChem. (n.d.).[1] Pisoniamide (Compound Summary). National Library of Medicine.[1] Retrieved from [Link]
Koul, O., et al. (2016).[1] Larvicidal activity and structure activity relationship of cinnamoyl amides from Zanthoxylum armatum and their synthetic analogues against diamondback moth, Plutella xylostella. Industrial Crops and Products. Retrieved from [Link]
Wang, X., et al. (2013).[1] Insecticidal Activity and Structure Activity Relationship of Natural Cinnamoyl Amides and their Synthetic Analogues against Cowpea Aphid. Journal of Agricultural and Food Chemistry. Retrieved from [Link][1]
Author: BenchChem Technical Support Team. Date: March 2026
Targeting CNS Excitability: A Medicinal Chemistry Perspective
Executive Summary
N-methyl cinnamides represent a privileged scaffold in medicinal chemistry, primarily recognized for their anticonvulsant , antidepressant , and anti-inflammatory properties.[1] Unlike their primary amide counterparts, the N-methylated derivatives exhibit superior blood-brain barrier (BBB) permeability due to optimized lipophilicity and reduced hydrogen bond donor capacity.
This technical guide dissects the molecular architecture of N-methyl cinnamides, providing a causal analysis of how structural modifications modulate biological activity. It serves as a blueprint for researchers aiming to optimize this pharmacophore for GABAergic modulation and Voltage-Gated Sodium Channel (VGSC) inhibition.
Molecular Architecture & Pharmacophore
The biological activity of N-methyl cinnamides is governed by three distinct structural domains. Understanding the electronic and steric requirements of these domains is the foundation of rational drug design.
The Three-Point Pharmacophore
Region A (Lipophilic Aryl Domain): The phenyl ring interacts with hydrophobic pockets in the target receptor (e.g., GABA-A allosteric sites). Substitution here dictates potency.
Region B (Linker Domain): The
-unsaturated chain provides essential rigidity. The (E)-geometry is critical for aligning the aryl ring and amide group in a planar or near-planar conformation suitable for binding.
Region C (Hydrogen Bonding Domain): The amide carbonyl acts as a hydrogen bond acceptor. The N-methyl group modulates the hydrogen bond donor capability (reducing it to one proton) and increases logP, facilitating CNS entry.
Pharmacophore Visualization
The following diagram maps the structural requirements for maximal anticonvulsant activity.
Figure 1: Pharmacophore map of N-methyl cinnamides highlighting the three critical regions and their SAR implications.
Structure-Activity Relationship (SAR) Analysis
Region A: Phenyl Ring Substitutions
The electronic nature of the phenyl ring is the most significant determinant of anticonvulsant potency (measured via MES test).
Substituent (R)
Position
Electronic Effect
Activity Trend
Mechanistic Insight
-H
N/A
Neutral
Baseline
Reference compound. Moderate activity.
-Cl, -F, -Br
Para (4-)
EWG (Inductive)
High Increase
Halogens enhance lipophilicity and metabolic stability (blocking p-hydroxylation). The electron-withdrawing nature increases the electrophilicity of the Michael acceptor system.
-Cl
Ortho (2-)
EWG / Steric
Moderate Increase
Steric bulk at the ortho position can force the ring out of planarity, potentially aiding fit into specific hydrophobic pockets, though less consistent than para.
-OCH₃
Para (4-)
EDG (Resonance)
Decrease
Electron donation reduces the electrophilicity of the -carbon and increases polarity, often lowering CNS penetration and receptor affinity.
-NO₂
Para (4-)
Strong EWG
Variable
While strongly withdrawing, the nitro group is highly polar, which may impede BBB crossing despite favorable electronic effects.
Region B: The Alkenyl Linker
Unsaturation: Hydrogenation of the double bond (forming hydrocinnamides) drastically reduces activity. The
-electron system is essential for stacking interactions within the receptor site.
Stereochemistry: The (E)-isomer (trans) is thermodynamically more stable and biologically more active than the (Z)-isomer. The (Z)-isomer often suffers from steric clash between the phenyl ring and the amide group, disrupting binding.
Region C: N-Methylation vs. Primary Amide
Primary Amide (-CONH₂): High polarity, two H-bond donors. Good potency but lower BBB permeability.
N-Methyl Amide (-CONHCH₃):Optimal. Removes one donor, increases lipophilicity, maintains the trans-amide conformation.
N,N-Dimethyl Amide (-CON(CH₃)₂): Often shows reduced activity compared to mono-methyl. Complete removal of H-bond donors may prevent essential anchoring interactions in the binding pocket.
Mechanism of Action (MoA)
N-methyl cinnamides act as CNS depressants through a dual mechanism, primarily modulating GABAergic transmission and inhibiting sodium channels.
GABA-A Receptor Modulation
These compounds act as positive allosteric modulators (PAMs) of the GABA-A receptor. They bind to a site distinct from the GABA or benzodiazepine binding sites, inducing a conformational change that increases the frequency of chloride (
) channel opening.
Pathway Visualization
Figure 2: Dual mechanism of action involving GABA-A modulation and Sodium Channel blockade leading to neuronal inhibition.
Experimental Protocols
Synthesis of (E)-N-methyl Cinnamamides
Causality: Direct amidation of cinnamic acid using thionyl chloride is preferred over coupling reagents (EDC/HOBt) for scale and cost-efficiency in generating simple derivatives.
Reagents:
Substituted Cinnamic Acid (1.0 eq)
Thionyl Chloride (
) (Excess)
Methylamine (aqueous or THF solution)
Dichloromethane (DCM)
Protocol:
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted cinnamic acid in dry DCM.
Add
(3.0 eq) dropwise. Add a catalytic amount of DMF (1-2 drops) to initiate the reaction.
Reflux at 40°C for 3-4 hours. Monitor by TLC (disappearance of acid).
Evaporation: Remove solvent and excess
under reduced pressure to yield the crude cinnamoyl chloride (usually a yellow oil/solid). Critical: Do not purify; use immediately to prevent hydrolysis.
Amidation: Redissolve the acid chloride in dry DCM. Cool to 0°C in an ice bath.
Add Methylamine (2.5 eq) dropwise. The excess base acts as an HCl scavenger.
Stir at room temperature for 2 hours.
Workup: Wash the organic layer with 1N HCl (to remove unreacted amine), then saturated
(to remove unreacted acid), and finally brine.
Purification: Dry over anhydrous
, concentrate, and recrystallize from Ethanol/Water to yield the pure N-methyl cinnamide.
Biological Evaluation: MES Test (Anticonvulsant)
Causality: The Maximal Electroshock Seizure (MES) test is the "gold standard" for identifying compounds that prevent seizure spread, correlating with efficacy against generalized tonic-clonic seizures.
Protocol:
Animals: Male albino mice (20-25g).
Administration: Administer the test compound intraperitoneally (i.p.) suspended in 0.5% carboxymethylcellulose (CMC).
Stimulation: 30 minutes post-dosing, apply an electrical stimulus via corneal electrodes (60 Hz, 50 mA, 0.2s duration).
Endpoint: Abolition of the hind limb tonic extensor component of the seizure is defined as protection.
Data Analysis: Determine the
(Effective Dose for 50% protection) using Probit analysis.
References
Balsamo, A., et al. (1977). Structure-activity relationship in cinnamamides.[2] 2. Synthesis and pharmacological evaluation of some (E)- and (Z)-N-alkyl-alpha,beta-dimethylcinnamamides substituted on the phenyl group. Journal of Medicinal Chemistry. Link
Gunia-Krzyżak, A., et al. (2015). Cinnamamide Derivatives for Central and Peripheral Nervous System Disorders—A Review of Structure-Activity Relationships.[1] ChemMedChem. Link
Kaplan, J. (2017). Structure-anticonvulsant activity studies in the group of (E)-N-cinnamoyl aminoalkanols derivatives.[3] Bioorganic & Medicinal Chemistry. Link
Liu, X., et al. (2014). Synthesis and structure-activity relationship of novel cinnamamide derivatives as antidepressant agents.[4] Bioorganic & Medicinal Chemistry Letters. Link
Olsen, R. W. (2018). GABAA receptor: Structure and function. Neuropharmacology. Link
A Technical Guide to the Pharmacological Potential of Methoxyphenethylamine Derivatives
Abstract: Methoxyphenethylamine derivatives represent a vast and structurally diverse class of psychoactive compounds with significant pharmacological potential. This guide provides an in-depth technical overview of thes...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: Methoxyphenethylamine derivatives represent a vast and structurally diverse class of psychoactive compounds with significant pharmacological potential. This guide provides an in-depth technical overview of these molecules, intended for researchers, scientists, and drug development professionals. We will explore the core chemical scaffolds, from the foundational 2C-series to the highly potent N-benzylphenethylamines (NBOMes) and related analogues. A detailed examination of their molecular pharmacology will focus on the crucial interactions with serotonin receptors, particularly the 5-HT2A subtype, and the downstream signaling pathways that mediate their profound effects. Furthermore, this guide will delve into the medicinal chemistry of these compounds, outlining key synthetic strategies. To empower researchers, we provide detailed, step-by-step protocols for essential in vitro and in vivo characterization assays, including receptor binding, functional activity, and behavioral analysis. Finally, we will discuss the burgeoning therapeutic potential of these derivatives in the context of modern psychiatry, while also addressing the challenges and toxicological considerations inherent in their development.
Introduction to Methoxyphenethylamine Derivatives
Methoxyphenethylamine derivatives are a class of compounds characterized by a phenethylamine core structure with one or more methoxy groups substituted on the phenyl ring. This seemingly simple structural motif gives rise to a remarkable diversity of pharmacological agents, many of which have profound effects on the central nervous system.
Chemical Scaffolds and Nomenclature
The nomenclature of methoxyphenethylamine derivatives can be complex, but is generally systematic. The most well-known are the 2C-series , a family of psychedelic phenethylamines with methoxy groups at the 2 and 5 positions of the benzene ring.[1] These were extensively synthesized and characterized by Alexander Shulgin.[1] The "2C" designation refers to the two carbons between the phenyl ring and the amino group.
More recently, the NBOMe-series (N-benzylphenethylamines) has emerged. These are derivatives of the 2C compounds that feature an N-(2-methoxy)benzyl substituent, which dramatically increases their potency.[2][3] Another related class are the scalines and 3C-scalines , which are 4-alkoxy-3,5-dimethoxy-substituted phenethylamines and amphetamines, respectively.
Historical Context and Evolution of the Field
The exploration of methoxyphenethylamine derivatives has its roots in the mid-20th century with the investigation of mescaline, a naturally occurring psychedelic phenethylamine. The systematic exploration of synthetic derivatives, however, was largely pioneered by Alexander Shulgin in the latter half of the century. His work, documented in the book "PiHKAL" (Phenethylamines I Have Known And Loved), laid the groundwork for much of the modern understanding of the structure-activity relationships within this chemical class.[1] The 21st century has seen the rise of the NBOMe compounds, initially synthesized for research purposes but later emerging as potent and sometimes dangerous recreational drugs.[2][4]
Rationale for Pharmacological Interest: Therapeutic Potential and Research Applications
The primary driver of pharmacological interest in these compounds is their potent interaction with the serotonin 5-HT2A receptor, a key target in the treatment of various psychiatric disorders.[5] The resurgence of research into psychedelics for therapeutic applications, such as for post-traumatic stress disorder (PTSD) and depression, has brought renewed attention to this chemical class.[6][7][8][9][10] Furthermore, their diverse pharmacological profiles make them invaluable tools for dissecting the complexities of serotonergic neurotransmission.
Molecular Pharmacology: Receptor Interactions and Signaling
The pharmacological effects of methoxyphenethylamine derivatives are primarily mediated by their interactions with serotonin receptors, though they can also exhibit activity at other receptor systems.
Primary Pharmacological Target: The Serotonin 5-HT2A Receptor
The serotonin 5-HT2A receptor is a G-protein coupled receptor (GPCR) that is the main target for classic hallucinogens.[11] Activation of this receptor is responsible for the characteristic psychedelic effects of many methoxyphenethylamine derivatives.[2]
The affinity and activity of methoxyphenethylamine derivatives at the 5-HT2A receptor are highly dependent on their substitution patterns. For instance, the addition of an N-benzyl group to the 2C structure, as seen in the NBOMe series, dramatically increases 5-HT2A binding affinity.[2] For example, 25I-NBOMe has a 16-fold higher affinity for the 5-HT2A receptor than its parent compound, 2C-I.[2]
Upon agonist binding, the 5-HT2A receptor primarily couples to the Gq/11 protein, activating phospholipase C (PLC) and leading to the production of inositol phosphates and diacylglycerol.[12][13] This, in turn, triggers the release of intracellular calcium.[12] However, the 5-HT2A receptor can also engage other signaling pathways, including those mediated by β-arrestins.[1][14][15] The ability of a ligand to preferentially activate one signaling pathway over another is known as biased agonism .[1][14][15] This phenomenon is of significant interest as it may be possible to design ligands that retain therapeutic effects while minimizing undesirable hallucinogenic properties.[14][15][16]
Canonical 5-HT2A Receptor Gq/11 Signaling Pathway
Interactions with Other Serotonin Receptor Subtypes (5-HT2C, 5-HT1A, etc.)
Many methoxyphenethylamine derivatives also display affinity for other serotonin receptor subtypes, which can contribute to their overall pharmacological profile. The 5-HT2C and 5-HT1A receptors are common secondary targets. The relative affinity for these different receptors can vary significantly between compounds.
Off-Target Activities: Adrenergic, Dopaminergic, and Other Receptor Interactions
Some methoxyphenethylamine derivatives, particularly those in the NBOMe series, can also interact with adrenergic, dopaminergic, and histamine receptors.[17][18] These off-target activities can contribute to the complex and sometimes unpredictable effects of these compounds, including stimulant-like properties and cardiovascular side effects.[2]
Influence on Monoamine Oxidase (MAO)
Certain phenethylamine derivatives have been shown to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters like serotonin, dopamine, and norepinephrine.[19][20][21][22][23] This inhibition can lead to an increase in the synaptic levels of these neurotransmitters, which may contribute to the overall psychoactive effects of the compounds. The degree of MAO inhibition and the selectivity for MAO-A versus MAO-B varies among different derivatives.[19][20][21][22][23]
Medicinal Chemistry: Synthesis and Analog Development
The synthesis of methoxyphenethylamine derivatives is a well-established area of medicinal chemistry, with several general strategies available for the construction of the core phenethylamine scaffold and its subsequent derivatization.
General Synthetic Strategies for Phenethylamine Cores
Two common routes for the synthesis of the phenethylamine core start from either substituted benzaldehydes or substituted phenols.
This route typically involves a Henry reaction between the benzaldehyde and a nitroalkane, followed by reduction of the resulting nitroalkene.
This route often involves the protection of the phenolic hydroxyl group, followed by a series of reactions to introduce the ethylamine side chain.
Synthesis of Key Derivatives (e.g., 2C-I, 25I-NBOMe)
The synthesis of specific derivatives often involves multi-step sequences. For example, 25I-NBOMe is typically synthesized from 2C-I and 2-methoxybenzaldehyde via reductive alkylation.[2][24][25]
Key Experimental Protocols for Pharmacological Characterization
A thorough pharmacological characterization of novel methoxyphenethylamine derivatives requires a combination of in vitro and in vivo assays.
In Vitro Assays
Principle: This assay measures the affinity of a test compound for a specific receptor by assessing its ability to compete with a radiolabeled ligand that is known to bind to the receptor with high affinity.
Detailed Step-by-Step Protocol:
Cell Culture and Membrane Preparation:
Culture cells expressing the receptor of interest (e.g., HEK293 cells stably expressing the human 5-HT2A receptor).
Harvest the cells and homogenize them in a suitable buffer to prepare a crude membrane fraction.
Determine the protein concentration of the membrane preparation.
Assay Setup:
In a 96-well plate, add a fixed amount of the membrane preparation to each well.
Add a fixed concentration of the radiolabeled ligand (e.g., [³H]ketanserin for the 5-HT2A receptor).
Add varying concentrations of the unlabeled test compound.
Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).
Incubation:
Incubate the plate at a specific temperature for a set period to allow the binding to reach equilibrium.
Harvesting and Scintillation Counting:
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
Wash the filters to remove any unbound radioligand.
Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
Data Analysis:
Calculate the specific binding by subtracting the non-specific binding from the total binding.
Plot the percentage of specific binding against the logarithm of the competitor concentration.
Fit the data to a one-site competition model to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Calcium Mobilization Assays
Principle: This assay measures the ability of a compound to activate a Gq-coupled receptor, such as the 5-HT2A receptor, by detecting the resulting increase in intracellular calcium concentration using a calcium-sensitive fluorescent dye.[12]
Detailed Step-by-Step Protocol:
Cell Culture and Dye Loading:
Plate cells expressing the receptor of interest in a black-walled, clear-bottom 96-well plate.
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
Compound Addition:
Prepare a dilution series of the test compound.
Use a fluorescent imaging plate reader (FLIPR) or a similar instrument to add the compound to the wells while simultaneously measuring the fluorescence.
Data Acquisition and Analysis:
Record the fluorescence intensity over time for each well.
The increase in fluorescence corresponds to the increase in intracellular calcium.
Plot the peak fluorescence response against the logarithm of the agonist concentration.
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal response).
Inositol Phosphate Accumulation Assays
Principle: This assay measures the accumulation of inositol phosphates (IPs), which are second messengers produced downstream of Gq-coupled receptor activation.[5][26]
Detailed Step-by-Step Protocol:
Cell Culture and Labeling:
Plate cells expressing the receptor of interest.
Label the cells with [³H]myo-inositol overnight to incorporate it into the cellular phosphoinositide pools.
Pre-incubation and Stimulation:
Wash the cells and pre-incubate them in a buffer containing lithium chloride (LiCl), which inhibits the breakdown of inositol monophosphates, leading to their accumulation.[26]
Add varying concentrations of the test compound and incubate for a specific time to stimulate IP production.[26]
Extraction and Purification:
Stop the reaction and lyse the cells.
Separate the total inositol phosphates from free [³H]myo-inositol using anion-exchange chromatography.
Scintillation Counting and Data Analysis:
Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.
Plot the amount of [³H]inositol phosphates accumulated against the logarithm of the agonist concentration.
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax.
In Vivo Preclinical Models
Principle: The head-twitch response (HTR) is a rapid, side-to-side head movement in rodents that is a reliable behavioral marker of 5-HT2A receptor activation by hallucinogens.[27][28][29][30] There is a strong correlation between the potency of a compound to induce HTR in rodents and its hallucinogenic potency in humans.[27][31]
Detailed Step-by-Step Protocol:
Animal Acclimation:
Acclimate the animals (typically mice) to the testing environment for a period before the experiment.
Drug Administration:
Administer the test compound via a specific route (e.g., intraperitoneal injection).
Observation Period:
Place the animal in an observation chamber and record its behavior for a set period (e.g., 30-60 minutes).
The number of head twitches is counted by a trained observer, either live or from video recordings.[29]
Data Analysis:
Plot the number of head twitches against the dose of the compound.
Determine the dose-response relationship and the ED₅₀ (the dose that produces 50% of the maximal response).
Experimental Workflow for the Head-Twitch Response (HTR) Assay
Analytical Characterization Techniques
Principle: GC-MS separates volatile compounds based on their boiling points and retention times in a gas chromatograph, and then identifies and quantifies them based on their mass-to-charge ratio in a mass spectrometer. Derivatization is often required for phenethylamines to improve their chromatographic properties.[32][33]
Principle: LC-MS/MS separates compounds in a liquid phase based on their physicochemical properties and then uses two stages of mass analysis for highly selective and sensitive detection and quantification. This technique is particularly useful for analyzing these compounds in complex biological matrices like blood or urine.[34][35]
Therapeutic Potential and Future Directions
Potential Applications in Psychiatry (e.g., Depression, PTSD)
The ability of certain methoxyphenethylamine derivatives to modulate the serotonergic system, particularly the 5-HT2A receptor, has led to a resurgence of interest in their potential therapeutic applications for a range of psychiatric disorders. Clinical trials with related psychedelic compounds like psilocybin and MDMA have shown promising results in the treatment of depression and PTSD.[6][7][8][9][10] It is hypothesized that these compounds may facilitate psychotherapeutic processes by increasing emotional openness and promoting neuroplasticity.[11]
Challenges and Considerations in Drug Development (e.g., Hallucinogenic Liability, Toxicity)
A major challenge in the development of these compounds as therapeutics is their hallucinogenic potential. The development of biased agonists that can separate therapeutic effects from hallucinogenic activity is a key area of research.[14][15][16] Additionally, the toxicity of some derivatives, particularly in the NBOMe class, is a significant concern.[2][4][17][18][36] These compounds have been associated with severe adverse effects, including seizures, cardiovascular toxicity, and death.[2][4][17][18][36]
Compound Class
Primary Target
Key Structural Feature
Therapeutic Potential
Toxicological Concerns
2C-Series
5-HT2A Agonist
2,5-dimethoxy substitution
Psychedelic-assisted therapy
Hallucinogenic effects
NBOMe-Series
Potent 5-HT2A Agonist
N-(2-methoxy)benzyl group
Research tool
High potency, cardiotoxicity, neurotoxicity, fatalities reported[2][4][17][18][36]
Scalines
5-HT2A Agonist
4-alkoxy-3,5-dimethoxy substitution
Psychedelic-assisted therapy
Hallucinogenic effects
Emerging Trends and Novel Scaffolds
The field is continuously evolving, with ongoing efforts to develop novel scaffolds with improved pharmacological profiles. The concept of "non-hallucinogenic psychoplastogens" – compounds that promote neural plasticity without inducing psychedelic effects – is a particularly exciting area of research.
Conclusion
Methoxyphenethylamine derivatives are a rich and diverse class of compounds with a complex and fascinating pharmacology. Their potent interactions with the serotonin system, particularly the 5-HT2A receptor, make them both powerful research tools and promising candidates for the development of novel therapeutics for psychiatric disorders. However, their development is not without challenges, and a thorough understanding of their structure-activity relationships, signaling pathways, and potential for toxicity is essential for realizing their full therapeutic potential. The protocols and information provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field of pharmacology.
References
25I-NBOMe. (n.d.). In Wikipedia. Retrieved March 7, 2024, from [Link]
Monoamine oxidase inhibitory effects of some 4-aminophenethylamine derivatives. (1995). Journal of Neural Transmission. General Section, 102(2), 143–153.
Psychedelics for PTSD: What the Research Reveals. (2025, February 6). Novu Wellness.
Neurotoxicological profile of the hallucinogenic compound 25I-NBOMe. (2020). Scientific Reports, 10(1), 1–12.
Psychedelic-Assisted Therapy for PTSD. (2025, June 25).
The emergence of psychedelics as medicine. (2024, June 1).
NBOMe Toxicity and Fatalities: A Review of the Literature. (2025, August 10).
25X-NBOMe compounds - chemistry, pharmacology and toxicology. A comprehensive review. (2023, April 28). Toxicology Mechanisms and Methods, 33(7), 493–508.
25X-NBOMe compounds – chemistry, pharmacology and toxicology. A comprehensive review. (2023, April 28). Toxicology Mechanisms and Methods.
Reviewing the Potential of Psychedelics for the Treatment of PTSD. (2019).
Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology. (2025). Acta Pharmaceutica Sinica B.
Sulfur-Substituted α-Alkyl Phenethylamines as Selective and Reversible MAO-A Inhibitors: Biological Activities, CoMFA Analysis, and Active Site Modeling. (2005, February 16). Journal of Medicinal Chemistry, 48(5), 1564–1574.
Head-twitch response. (n.d.). In Wikipedia. Retrieved March 7, 2024, from [Link]
Inhibition of monoamine oxidase (MAO) by α-ethylphenethylamine and N,α-diethylphenethylamine, two compounds related to dietary supplements. (2014, October 4). Food and Chemical Toxicology, 74, 250–254.
Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases. (2018, August 29). Drug Testing and Analysis, 11(2), 296–303.
Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology. (2025, October 9).
Inhibition of monoamine oxidase (MAO) by α-ethylphenethylamine and N,α-diethylphenethylamine, two compounds related to dietary supplements. (2014, December 15). Food and Chemical Toxicology, 74, 250–254.
Therapeutic Use of Psychedelics in Treating PTSD and Depression Among Veterans. (2023, November 8).
Technical Support Center: 5-HT2A Receptor Inositol Phosphate Accumul
Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. (2022, September 21).
High Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Determination of 2CC-NBOMe and 25I-NBOMe in Human Serum. (2013). Journal of Analytical Toxicology, 37(8), 552–558.
Biased signaling via serotonin 5-HT 2A receptor: From structural aspects to in vitro and in vivo pharmacology. (2025, September 15). Acta Pharmaceutica Sinica B.
Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model. (2012). Psychopharmacology, 224(1), 1–19.
Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. (2017, November 15). Current Protocols in Toxicology, 74(1), e37.
Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. (2013). Psychopharmacology, 227(4), 709–719.
Ligand bias and inverse agonism on 5-HT2A receptor-mediated modulation of G protein activity in post-mortem human brain. (2024, April 21). British Journal of Pharmacology.
The Key Role of Intracellular 5-HT2A Receptors: A Turning Point in Psychedelic Research? (2023, October 13). International Journal of Molecular Sciences, 24(20), 15159.
Correlation between the potency of hallucinogens in the mouse head-twitch response assay and their behavioral and subjective effects in. (n.d.). LJMU Research Online.
Analysis of Phenethylamines Using On-Column TFA Derivatiz
Evaluation of the head twitch response in male C57BL/6J mice as a measure of 5-HT2a receptor activ
Serotonin 5-HT2A receptor agonist. (n.d.). In Wikipedia. Retrieved March 7, 2024, from [Link]
Everything we know about the 5-HT2A (serotonin) receptor. (2022, May 4). REPROCELL.
The role of serotonin 5-HT2A receptors in memory and cognition. (2015, October 5). Frontiers in Pharmacology, 6, 225.
Development and validation of a sensitive LC–MS/MS method to analyze NBOMes in dried blood spots: evaluation of long-term stability. (2025, August 6).
Synthesis and identification of metabolite biomarkers of 25C-NBOMe and 25I-NBOMe. (n.d.). Diva-Portal.org.
Risk Assessment Report of a new psychoactive substance: 2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25I-NBOMe). (2013, August 15). European Monitoring Centre for Drugs and Drug Addiction.
Schematic of the 25I-NBOMe synthesis process. (n.d.).
Establishment and Evaluation of GC/MS Methods for Urinalysis of Multiple Phenethylamines. (2024, June 30). Mass Spectrometry Letters.
Simultaneous analysis of six phenethylamine-type designer drugs by TLC, LC-MS, and GC-MS. (n.d.).
Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. (2017, November 8). Current Protocols in Toxicology, 74(1), e37.
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOME): A Harmful Hallucinogen Review. (2021, January 21). Journal of Analytical Toxicology, 45(1), 1–10.
Time course of 5-HT-dependent accumulation of inositol and inositol phosphates in fly salivary glands. (n.d.).
5-HT2 receptor-stimulated inositol phosphate formation in rat aortic myocytes. (1987). European Journal of Pharmacology, 141(1), 111–118.
Executive Summary N-(4-Methoxyphenethyl)-N-methylcinnamide , universally recognized in pharmacognosy and natural product chemistry as Herclavine , is a naturally occurring aromatic amide. Primarily isolated from the Zant...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
N-(4-Methoxyphenethyl)-N-methylcinnamide , universally recognized in pharmacognosy and natural product chemistry as Herclavine , is a naturally occurring aromatic amide. Primarily isolated from the Zanthoxylum genus (family Rutaceae), this compound represents a unique class of cinnamoylamides formed via the condensation of cinnamic acid derivatives with tyramine-derived amines[1],[2]. This whitepaper provides a comprehensive technical breakdown of Herclavine, covering its chemical identity, biosynthetic origins, pharmacological profile, and laboratory methodologies for both isolation and synthetic generation.
Chemical Identity and Nomenclature
Unlike the aliphatic amides (e.g., sanshools) that give Zanthoxylum its characteristic numbing pungency, Herclavine is structurally defined by a trans-cinnamoyl moiety linked to an N-methylated, methoxy-substituted phenethylamine[3]. This highly lipophilic structure allows it to easily penetrate biological membranes.
Table 1: Physico-Chemical Properties of Herclavine
Herclavine is predominantly found in the root and stem bark of African Zanthoxylum species, including Z. rubescens, Z. lemairei, and Z. thomense[2],[5].
Biosynthetic Causality:
The biosynthesis of Herclavine is an enzymatic condensation process. The plant utilizes L-phenylalanine to generate trans-cinnamic acid via the enzyme phenylalanine ammonia-lyase (PAL). Concurrently, L-tyrosine undergoes decarboxylation, methylation, and O-methylation to form N-methyl-4-methoxyphenethylamine[1],[2]. An acyltransferase subsequently couples the cinnamoyl-CoA thioester with the secondary amine. This specific coupling is an evolutionary adaptation in Zanthoxylum to produce lipophilic defense compounds that can easily penetrate the cell membranes of pathogenic microbes and herbivores.
Caption: Biosynthetic logic of Herclavine via convergent amino acid metabolism.
Pharmacological Profile and Biological Activity
While Zanthoxylum extracts are famous for their anti-sickling and analgesic properties, isolated cinnamoylamides like Herclavine have distinct biological profiles:
Antimicrobial & Anti-plasmodial Activity: Herclavine and related amides (e.g., zanthomamide) exhibit in vitro anti-plasmodial activity against chloroquine-sensitive and resistant strains of Plasmodium falciparum[5]. The lipophilic nature of the molecule facilitates its penetration into the parasitic food vacuole.
Metabolomic Biomarker: Recent high-throughput metabolomics have identified Herclavine as a differential metabolite in the tongue coating of patients with Parkinson's disease (PD)[6]. In these studies, Herclavine was upregulated, suggesting its potential as a non-invasive diagnostic biomarker reflecting systemic microbial or metabolic dysbiosis[6].
Experimental Methodologies
To ensure reproducibility and scientific integrity, the following self-validating protocols detail the extraction from natural matrices and the de novo chemical synthesis of Herclavine.
Phytochemical Extraction and Isolation
Objective: Isolate neutral amides from Z. rubescens bark while excluding basic benzophenanthridine alkaloids (e.g., chelerythrine)[5].
Causality: Amides lack a basic nitrogen lone pair (due to resonance with the carbonyl group). Thus, unlike true alkaloids, they do not form water-soluble salts in acidic conditions. This chemical divergence is exploited in the acid-base partition step to isolate the target compound.
Protocol:
Maceration: Pulverize 1 kg of air-dried Z. rubescens stem bark. Extract exhaustively with 95% Ethanol (3 x 5 L) at room temperature for 72 hours.
Concentration: Concentrate the combined extracts under reduced pressure at 40 °C to yield a crude viscous extract.
Acid-Base Partitioning (Critical Step): Suspend the crude extract in 0.5 M HCl (500 mL) and partition with Dichloromethane (DCM) (3 x 500 mL).
Rationale: Basic alkaloids protonate and remain in the aqueous layer. Neutral amides, including Herclavine, partition into the organic DCM layer.
Chromatography: Dry the DCM layer over anhydrous Na₂SO₄, concentrate, and load onto a Silica Gel 60 column. Elute with a gradient of Hexane:Ethyl Acetate (from 9:1 to 1:1).
Purification: Monitor fractions via TLC (UV 254 nm). Pool fractions containing the target amide and subject to preparative HPLC (C18 column, Acetonitrile:Water 70:30) to yield pure (E)-Herclavine.
De Novo Chemical Synthesis
Objective: Synthesize Herclavine via a bimolecular nucleophilic acyl substitution.
Causality: Direct coupling of a carboxylic acid and an amine requires high heat, which can cause degradation or isomerization of the trans-double bond. Using oxalyl chloride to form an acyl chloride intermediate ensures activation of the carbonyl carbon at room temperature, preserving the (E)-stereochemistry.
Protocol:
Acyl Activation: Dissolve trans-cinnamic acid (1.0 eq, 10 mmol) in anhydrous DCM (50 mL). Add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic drop of DMF. Stir for 2 hours at room temperature, then concentrate in vacuo to yield cinnamoyl chloride.
Amide Coupling: Redissolve the cinnamoyl chloride in anhydrous DCM (30 mL). Cool to 0 °C.
Nucleophilic Addition: Add N-methyl-4-methoxyphenethylamine (1.0 eq) and Triethylamine (2.0 eq) dropwise.
Rationale: Triethylamine acts as an acid scavenger, neutralizing the HCl byproduct to prevent protonation of the nucleophilic amine.
Workup: Stir for 4 hours at room temperature. Quench with saturated NaHCO₃, wash with 1M HCl (to remove unreacted amine) and brine.
Isolation: Dry the organic layer, evaporate, and recrystallize from Hexane/Ethyl Acetate to yield Herclavine as a white solid.
Caption: Step-by-step synthetic workflow for the de novo generation of Herclavine.
Analytical Characterization Data
To validate the success of the extraction or synthesis, the isolated compound must match the following spectral parameters.
Table 2: Expected Analytical Signatures for Herclavine
1.[4] (E)-Herclavine - Scent.vn. scent.vn.
2.[1] Zanthoxylum / Tejphal / Tejboti, an important herb and also a hot spice. my-herb.org.
3.[3] Dictionary of Alkaloids. pageplace.de.
4.[2] THE NIGERIAN ZANTHOXYLUM; CHEMISTRY AND BIOLOGICAL VALUES. athmsi.org.
5.[5] Zanthoxylum rubescens - PROTA4U. prota4u.org.
6.[6] Microbiome and metabolome integrated analysis: exploring potential diagnostic approaches for Parkinson's disease using tongue coating samples. frontiersin.org.
Optimizing CNS Penetration: Lipophilicity and Blood-Brain Barrier Permeability of N-Methyl Cinnamides
A Technical Guide for Medicinal Chemists and Drug Development Professionals Introduction: The Cinnamamide Scaffold in CNS Drug Discovery The blood-brain barrier (BBB) remains the most formidable obstacle in central nervo...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide for Medicinal Chemists and Drug Development Professionals
Introduction: The Cinnamamide Scaffold in CNS Drug Discovery
The blood-brain barrier (BBB) remains the most formidable obstacle in central nervous system (CNS) drug development. Composed of tightly joined endothelial cells lacking fenestrations, the BBB strictly regulates the passage of molecules, heavily favoring those with specific physicochemical properties. In recent years, the cinnamamide scaffold —a privileged structure featuring an
-unsaturated amide—has emerged as a highly versatile template for designing CNS-active agents, including acetylcholinesterase (AChE) inhibitors for Alzheimer's disease, novel -opioid receptor ligands, and histone deacetylase (HDAC) inhibitors[1, 2].
However, primary cinnamamides often suffer from suboptimal pharmacokinetic profiles, specifically regarding brain penetrance. As a Senior Application Scientist, I have consistently observed that minor structural modifications—most notably N-methylation —can profoundly alter the lipophilicity (
) and hydrogen bonding dynamics of these molecules, transforming a peripherally restricted compound into a highly permeable CNS therapeutic [3].
This technical guide dissects the causality between the lipophilicity of N-methyl cinnamides and their BBB permeability, providing researchers with self-validating experimental workflows to synthesize, profile, and optimize these critical pharmacophores.
The Physicochemical Paradigm: Why N-Methylation?
Passive diffusion across the BBB is governed by the desolvation energy required for a molecule to leave the aqueous environment of the blood and enter the lipid bilayer of the endothelial membrane. This process is highly sensitive to two parameters:
Lipophilicity (
): The optimal for CNS penetration is generally accepted to be .
Hydrogen Bond Donors (HBD): Every HBD adds approximately 1.5–2.0 kcal/mol of desolvation penalty.
Primary cinnamamides possess two HBDs (-NH
), which heavily solvate the molecule in plasma, restricting BBB crossing. N-methylation replaces a labile hydrogen atom with a methyl group, simultaneously eliminating one HBD and increasing the overall lipophilicity by approximately 0.4 to 0.5 units. This strategic modification pushes the molecule into the "Goldilocks zone" of CNS permeability without excessively increasing the molecular weight or topological polar surface area (TPSA).
Comparative Data Analysis
The following table summarizes the physicochemical shifts observed when transitioning from primary cinnamamides to N-methylated derivatives, utilizing standard computational and experimental benchmarks.
Compound Scaffold
R-Group Substitution
HBD Count
TPSA ()
Estimated
In Vitro BBB Permeability ()
Cinnamamide
-NH (Primary)
2
43.09
Low ( cm/s)
N-Methyl Cinnamide
-NHCH (Secondary)
1
29.10
High ( cm/s)
N,N-Dimethyl Cinnamide
-N(CH) (Tertiary)
0
20.31
High ( cm/s)
Data synthesized from structure-property relationship investigations of cinnamamide derivatives [1, 3].
Mechanistic Pathway of CNS-Active N-Methyl Cinnamides
When deployed as a "cap group" in HDAC inhibitors or as the primary pharmacophore in AChE inhibitors, the N-methyl cinnamide moiety directly facilitates target engagement in the brain. The diagram below illustrates the causal relationship between the optimized physicochemical properties and the resulting pharmacological effect.
Caption: Pharmacological pathway of N-methyl cinnamides crossing the BBB to exert neuroprotective effects.
Self-Validating Experimental Workflows
To ensure scientific integrity, the evaluation of N-methyl cinnamides must follow a rigorous, self-validating pipeline. A protocol is only as reliable as its built-in quality control mechanisms.
Caption: Experimental workflow for synthesizing and evaluating BBB permeability of N-methyl cinnamides.
Protocol 1: Mild Synthesis of N-Methyl Cinnamides via Amide Coupling
Causality: Cinnamamides contain an
-unsaturated double bond that is highly susceptible to unwanted Michael additions if harsh basic conditions or extreme temperatures are used. We utilize BOP (Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) as a coupling reagent to allow for mild, room-temperature synthesis that preserves the alkene geometry (predominantly trans).
Step-by-Step Methodology:
Activation: Dissolve 1.0 eq of trans-cinnamic acid in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Add 1.2 eq of BOP reagent and 3.0 eq of N,N-diisopropylethylamine (DIPEA). Stir for 15 minutes at room temperature to form the active ester.
Coupling: Add 1.5 eq of methylamine hydrochloride to the solution. Stir continuously for 4 hours.
Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO
. Extract the organic layer with DCM ( mL), wash with 1M HCl, and dry over anhydrous NaSO.
Purification: Concentrate under reduced pressure and purify via flash column chromatography (Ethyl Acetate/Hexane gradient).
Validation Check (Self-Validating Step): Analyze the purified fraction via LC-MS and
H-NMR. The protocol is validated if the LC-MS shows a distinct peak at 162.1, and the NMR confirms the preservation of the alkene doublets ( Hz, indicating the trans configuration).
Protocol 2: Shake-Flask Determination of Partition Coefficient (
)
Causality: While computational
(cLogP) provides a baseline, experimental validation is mandatory. The octanol/water system is used because the amphiphilic nature of 1-octanol closely mimics the hydrogen-bonding and hydrophobic properties of the lipid bilayer.
Step-by-Step Methodology:
Equilibration: Vigorously stir a mixture of 1-octanol and phosphate-buffered saline (PBS, pH 7.4) for 24 hours to mutually saturate the phases. Separate the phases using a separatory funnel.
Preparation: Dissolve 1 mg of the synthesized N-methyl cinnamide in 10 mL of the pre-equilibrated 1-octanol.
Partitioning: Add 10 mL of the pre-equilibrated PBS to the octanol solution in a glass vial. Shake mechanically at 100 RPM for 2 hours at exactly 25°C.
Separation: Centrifuge the mixture at 3000 RPM for 15 minutes to ensure complete phase separation without micro-emulsions.
Quantification: Extract aliquots from both the octanol and aqueous layers. Quantify the concentration of the compound in each phase using UV-Vis spectroscopy or HPLC.
Validation Check (Self-Validating Step): Run a reference standard (e.g., Caffeine, known
) simultaneously. The assay is only valid if the measured of the reference falls within units of its literature value.
Causality: Standard Caco-2 cell assays predict gastrointestinal absorption but fail to accurately model the BBB due to differing lipid compositions. The PAMPA-BBB assay utilizes a porcine brain lipid extract to specifically replicate the unique lipophilic environment of the cerebral endothelium.
Step-by-Step Methodology:
Membrane Preparation: Coat the porous filter membrane of the donor plate (e.g., Millipore MultiScreen) with 4
L of a 20 mg/mL solution of porcine brain lipid in dodecane.
Donor Solution: Dilute the N-methyl cinnamide in PBS (pH 7.4) to a final concentration of 50
M (ensure DMSO concentration remains to prevent membrane degradation). Add 150 L to each well of the donor plate.
Acceptor Solution: Fill the acceptor plate wells with 300
L of fresh PBS (pH 7.4).
Incubation: Carefully assemble the donor and acceptor plates to form a "sandwich." Incubate at 25°C for 18 hours in a humidity-controlled environment to prevent evaporation.
Analysis: Separate the plates and measure the concentration of the compound in both donor and acceptor wells using LC-MS/MS. Calculate the apparent permeability (
).
Validation Check (Self-Validating Step): Include Verapamil (high BBB permeability control) and Theophylline (low BBB permeability control) in the assay plate. The run is validated only if Verapamil achieves a
cm/s and Theophylline remains cm/s.
Conclusion
The transition from a primary cinnamamide to an N-methyl cinnamide is a masterclass in rational drug design. By deliberately reducing the hydrogen bond donor count and tuning the lipophilicity toward the optimal
of 2.0, medicinal chemists can dramatically enhance the blood-brain barrier permeability of these privileged scaffolds. When coupled with rigorous, self-validating experimental workflows like the PAMPA-BBB and shake-flask assays, researchers can confidently advance N-methyl cinnamide derivatives into in vivo pharmacokinetic testing and, ultimately, clinical development for neurodegenerative and psychiatric disorders.
References
Title: Advancements in Hydrazide-Based HDAC Inhibitors: A Review of Recent Developments and Therapeutic Potential
Source: National Center for Biotechnology Information (PMC)
URL: [Link] [1]
Title: Cinnamamide: An insight into the pharmacological advances and structure–activity relationships
Source: European Journal of Medicinal Chemistry (via ResearchGate)
URL: [Link] [2]
Title: Development of novel selective µ-opioid receptor ligands based on the lead structure PZM21
Source: Friedrich-Alexander-Universität Erlangen-Nürnberg (FAU)
URL: [Link] [3]
Protocols & Analytical Methods
Method
In vitro cytotoxicity testing of N-(4-Methoxyphenethyl)-N-methylcinnamide
Application Note: In Vitro Cytotoxicity Profiling of N-(4-Methoxyphenethyl)-N-methylcinnamide Abstract & Introduction N-(4-Methoxyphenethyl)-N-methylcinnamide is a lipophilic, synthetic amide derivative structurally rela...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: In Vitro Cytotoxicity Profiling of N-(4-Methoxyphenethyl)-N-methylcinnamide
Abstract & Introduction
N-(4-Methoxyphenethyl)-N-methylcinnamide is a lipophilic, synthetic amide derivative structurally related to bioactive alkaloids found in Zanthoxylum and Kaempferia species (e.g., Moupinamide and Ethyl p-methoxycinnamate). The incorporation of the N-methyl group and the phenethyl moiety enhances membrane permeability and metabolic stability compared to primary cinnamides.
This compound class exhibits significant pharmacological potential, particularly as antiproliferative agents targeting human carcinoma cells (breast, lung, colon) and as NF-κB inhibitors . However, its high lipophilicity (cLogP ~3.5–4.0) presents specific challenges in in vitro testing, including precipitation in aqueous media and non-specific binding to plasticware.
This guide provides a rigorous, standardized protocol for evaluating the cytotoxicity of N-(4-Methoxyphenethyl)-N-methylcinnamide. It moves beyond generic MTT instructions to address compound-specific solubility issues, edge effects, and the validation of selective toxicity against cancer cells versus normal fibroblasts.
Experimental Design Strategy
To ensure data integrity (E-E-A-T), the experimental design relies on three pillars:
Solvent Control: Strict management of DMSO concentration to prevent vehicle toxicity.
Selectivity Index (SI): Parallel testing on normal cells (e.g., NIH/3T3 or HFF-1) to distinguish specific antitumor activity from general toxicity.
Mechanistic Validation: While primary screening uses metabolic assays (MTT/CCK-8), secondary validation via ROS detection is recommended for cinnamides.
Workflow Visualization
Figure 1: Optimized workflow for lipophilic amide cytotoxicity testing. Note the critical "Serum-Free" step during initial dilution to prevent protein precipitation before addition to cells.
Dispense 100 µL of cell suspension into 96-well plates.
Edge Effect Mitigation: Fill the outer perimeter wells with sterile PBS, not cells. This prevents evaporation artifacts which can skew IC50 values.
Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.
Step 3: Treatment Strategy
Rationale: Serial dilutions must be performed in an intermediate plate to ensure mixing accuracy.
Preparation of Working Solutions:
Dilute the 20 mM stock into culture media to achieve a top concentration of 200 µM (Final DMSO = 1%).
Perform 1:2 or 1:3 serial dilutions to generate a range: 100, 50, 25, 12.5, 6.25, 3.125 µM.
Application:
Aspirate old media from the cell plate.
Add 100 µL of the drug-containing media to triplicate wells.
Vehicle Control: Media + DMSO (matched to the highest concentration used, typically 0.5 - 1%).
Blank: Media only (no cells).
Incubate for 48 or 72 hours . (48h is standard for cinnamides; 72h for slow-acting mechanisms).
Step 4: MTT Assay Execution
Prepare MTT stock (5 mg/mL in PBS). Filter sterilize.
Add 20 µL of MTT stock directly to each well (final conc. 0.5 mg/mL).[2]
Incubate for 3-4 hours at 37°C. Check for purple formazan crystals.
Carefully aspirate the supernatant (do not disturb crystals).
Add 150 µL DMSO to dissolve the formazan.
Shake plate on an orbital shaker for 10 minutes (essential for homogeneity).
Measure absorbance at 570 nm (reference filter 630 nm).
Data Analysis & Interpretation
Calculate the percent viability using the formula:
Interpretation Guide:
IC50 Calculation: Use GraphPad Prism or SigmaPlot. Fit data to a sigmoidal dose-response (variable slope) equation.
Selectivity Index (SI):
SI > 2.0: Moderate selectivity.
SI > 3.0: Good drug candidate potential.
SI < 1.0: General toxin (non-specific).
Mechanism of Action (Advanced Validation)
If the compound shows cytotoxicity (IC50 < 20 µM), the likely mechanism involves Reactive Oxygen Species (ROS) generation or Caspase-dependent Apoptosis , typical for methoxy-cinnamide derivatives.
Figure 2: Hypothesized Mechanism of Action.[2][3] Cinnamide derivatives frequently disrupt mitochondrial electron transport, leading to ROS accumulation.
Recommended Follow-up Assays:
DCFH-DA Staining: To detect intracellular ROS levels.[2]
Annexin V/PI Staining: To confirm apoptosis vs. necrosis via flow cytometry.
References
Ambeed, Inc. (2024). (E)-N-(4-Methoxyphenyl)cinnamamide Product Analysis. Sigma-Aldrich. Link
Amuamuta, A., et al. (2017).[4] Cytotoxicity, Cell Cycle Arrest, and Apoptosis Induction Activity of Ethyl-p-methoxycinnamate in Cholangiocarcinoma Cell. National Institutes of Health (PMC). Link
Saeed, A., et al. (2009).[5] Crystal structure and synthesis of N-(4-Nitrophenyl)cinnamamide derivatives. ResearchGate. Link
Umar, M. I., et al. (2022). Ethyl P-Methoxycinnamate: An Active Anti-Metastasis Agent and Chemosensitizer Targeting NFκB. MDPI. Link
ChemFaces. (2024). N-methyl cinnamamide: Biological and Pharmacological Activities. ChemFaces. Link
Application Note: Advanced HPLC Method Development for Lipophilic Cinnamide Analysis
Introduction & Scope Cinnamides (substituted cinnamoylamides) represent a critical class of bioactive scaffolds in drug discovery, often exhibiting anticonvulsant, anti-inflammatory, and CNS-active properties. Their stru...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scope
Cinnamides (substituted cinnamoylamides) represent a critical class of bioactive scaffolds in drug discovery, often exhibiting anticonvulsant, anti-inflammatory, and CNS-active properties. Their structural core—a phenyl ring conjugated to an acrylamide moiety—imparts distinct physicochemical characteristics:
Lipophilicity: High LogP values (typically > 3.0) due to non-polar substituents.
UV Absorption: Strong chromophores (cinnamoyl group) typically absorbing at 250–300 nm.
Chemical Stability: Generally stable, but susceptible to cis-trans photo-isomerization.
The Challenge: The primary analytical hurdle is balancing solubility with retention . Lipophilic cinnamides require high organic mobile phase content to elute, yet must be fully solubilized in the injection solvent without precipitating upon contact with the initial mobile phase. Furthermore, the amide nitrogen can interact with residual silanols on stationary phases, leading to peak tailing.
This guide provides a scientifically grounded, step-by-step protocol for developing a robust Reverse-Phase HPLC (RP-HPLC) method for these analytes, moving from scouting to validation.
Strategic Framework (The "Why")
Stationary Phase Selection
For lipophilic amides, the dominant retention mechanism is hydrophobic interaction.
Reasoning: High carbon load provides sufficient retention for separation of structural analogs. "End-capping" (blocking residual silanol groups) is non-negotiable to prevent secondary hydrogen-bonding interactions with the amide moiety, which causes peak tailing.
Alternative: C8 or Phenyl-Hexyl.
Reasoning: If the analyte is too strongly retained (retention factor
) on C18, a C8 column reduces run time. Phenyl-Hexyl offers unique selectivity for aromatic compounds via interactions.
Mobile Phase Chemistry
Organic Modifier: Acetonitrile (ACN).
Reasoning: ACN has a higher elution strength and lower viscosity than Methanol (MeOH), crucial for eluting highly lipophilic species without generating excessive backpressure.
Aqueous Phase Modifier: 0.1% Formic Acid or 10 mM Phosphate Buffer (pH 3.0).
Reasoning: Acidic pH suppresses the ionization of any ionizable impurities and keeps residual silanols protonated (
rather than ), further reducing peak tailing.
Experimental Protocol (The "How")
Phase 1: Sample Preparation & Solubility
Critical Step: Lipophilic cinnamides often precipitate in high-water environments.
Stock Solution: Dissolve 1 mg of analyte in 1 mL of 100% Acetonitrile or Methanol . Sonicate for 5 minutes.
Working Solution: Dilute to 50 µg/mL using 50:50 ACN:Water.
Self-Validation Check: Observe the solution against a light source. If turbidity or precipitation occurs, increase the organic ratio in the diluent to 70:30 or 80:20. Note: Injecting a sample in 100% organic solvent into a low-organic initial mobile phase can cause "solvent effect" (peak distortion). Match the diluent to the starting gradient conditions as closely as solubility permits.
Phase 2: The Scouting Gradient
Do not guess isocratic conditions. Run a broad gradient to locate the elution window.
Instrument Setup:
Column: Agilent Zorbax Eclipse Plus C18 (or equivalent), 4.6 x 100 mm, 3.5 µm.
Temperature: 30°C (Controls viscosity and kinetics).
You are encountering low yields or failed couplings when reacting sterically hindered amines (e.g., tert-butyl amines, N-methylated amino acids, or
-disubstituted systems) using the standard EDC/HOBt protocol.
The Root Cause: The reaction is a kinetic competition. Steric bulk slows down the nucleophilic attack of the amine on the activated ester. This delay allows the unstable O-acylisourea intermediate to undergo an irreversible rearrangement into an N-acylurea byproduct (a "dead end"), or hydrolyze back to the starting acid.
This guide provides a tiered troubleshooting approach to shift the kinetics back in your favor.
Part 1: The Mechanism of Failure (Visualization)
To fix the reaction, you must understand the "Race Against Time." The diagram below illustrates the competing pathways. Your goal is to accelerate the green path and block the red path.
Figure 1: Kinetic competition in EDC couplings. Without HOBt, the O-acylisourea rearranges rapidly. With hindered amines, even the OBt-ester may react too slowly, necessitating the optimizations below.
Part 2: Troubleshooting & Optimization Protocols
Phase 1: The "Tweak" (Optimizing the EDC/HOBt System)
Attempt these steps if you are seeing 10-30% yield and want to push it to >70% without changing reagents entirely.
Q1: My reaction turns cloudy/precipitates, but yield is low. What is happening?
Diagnosis: The precipitate is likely the urea byproduct (EDU) or the N-acylurea dead-end product.
Solution: Optimize the Solvent System.
DCM (Dichloromethane): Generally provides faster reaction kinetics than DMF.[1] However, EDC byproducts are poorly soluble in DCM, which can entrap reactive species.
DMF (Dimethylformamide): Better solubility for polar intermediates but slower kinetics.
The Fix: Use a binary solvent system. Start with DCM:DMF (3:1) . This maintains the kinetic advantage of DCM while keeping intermediates in solution.
Q2: Should I pre-activate the acid?
Diagnosis: Standard protocols suggest pre-activating acid + EDC + HOBt for 30 minutes. For hindered amines, this can be dangerous.The Fix:
Dissolve Carboxylic Acid (1.0 equiv) and HOBt (1.2 equiv) in solvent.
Add EDC (1.2 equiv) at 0°C .
Stir for only 10-15 minutes . (Longer times increase risk of hydrolysis or rearrangement if the OBt ester isn't perfectly stable).
Add the Hindered Amine (1.0 - 1.5 equiv) immediately.
Allow to warm to Room Temperature (RT) overnight.
Q3: How do I handle the pH with hindered amines?
Diagnosis: Hindered amines often have different pKa values. If the amine is protonated (ammonium salt), it cannot attack the active ester.
The Fix: Ensure the reaction mixture is basic enough to keep the amine free, but not so basic that it causes racemization.
Add DIPEA (Diisopropylethylamine) or NMM (N-methylmorpholine) .
Target pH: ~8 (measured on wet pH paper above the liquid).
Note: Do not mix EDC and the bulk base directly; add the base to the amine solution before combining.
Phase 2: The "Upgrade" (Switching Additives)
Attempt this if Phase 1 fails. This is the most scientifically robust fix for hindered systems.
Q4: Why is HOBt failing even with optimization?
Scientific Explanation: HOBt (pKa ~4.6) creates an active ester that is sometimes too stable to react with a bulky, sterically hindered amine. The amine cannot penetrate the steric shield to attack the carbonyl carbon.
Q5: What is the immediate substitute?
Solution: Switch to HOAt (1-Hydroxy-7-azabenzotriazole) .[1][2]
Mechanism: HOAt has a nitrogen atom at position 7 (pyridine-like). This exerts an electron-withdrawing effect, lowering the pKa to ~3.3.
The "Neighboring Group Effect": The 7-aza nitrogen can chelate the incoming amine, effectively "guiding" it toward the carbonyl center, increasing the reaction rate by 10-100x compared to HOBt [1].
Protocol Adjustment:
Replace HOBt with HOAt (1:1 substitution). No other changes to the protocol are required, but the reaction will likely complete significantly faster.
Feature
HOBt
HOAt
Structure
Benzotriazole
7-Aza-benzotriazole
pKa (Acidity)
~4.60
~3.28
Reactivity
Moderate
High (Fast)
Best For
Standard Couplings
Hindered Amines (Val, Ile, N-Me)
Cost
Low
High
Phase 3: The "Rescue" (When EDC is Insufficient)
If EDC/HOAt fails, the carbodiimide mechanism itself is likely the bottleneck. You must switch to a uronium/aminium salt.
Q6: When should I abandon EDC entirely?
Decision Trigger: If you observe <10% yield after 24 hours with EDC/HOAt, or if you detect significant racemization.
Q7: What is the recommended alternative?
Solution: Switch to HATU or COMU .
HATU: Generates the O-At active ester in situ but drives the reaction much harder than EDC. It is the "gold standard" for difficult couplings.
Protocol:
Dissolve Acid (1.0 eq) in dry DMF.
Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir 1 min.
Add Hindered Amine (1.1 eq).
Monitor by LCMS.[2] Reaction is often complete in <1 hour.
Part 3: Quantitative Troubleshooting Data
Use this table to benchmark your current results against expected outcomes for hindered systems (e.g., coupling to N-methyl valine).
Coupling System
Typical Yield (Hindered)
Racemization Risk
Byproduct Removal
EDC / None
< 5%
High (N-acylurea)
Easy (Water wash)
EDC / HOBt
20 - 40%
Low
Moderate
EDC / HOAt
60 - 85%
Very Low
Moderate
HATU / DIPEA
> 90%
Low*
Difficult (Tetramethylurea)
*Note: HATU can cause racemization if excess base is used. Keep DIPEA < 2.0 equivalents.
Part 4: Advanced Visual Guide - The "Neighboring Group Effect"
Why does HOAt work when HOBt fails? The diagram below visualizes the supramolecular assistance provided by the 7-aza nitrogen.
Figure 2: The "Chelic" effect of HOAt. The nitrogen at position 7 hydrogen bonds with the incoming amine, reducing the entropy cost of the reaction and guiding the amine past steric bulk [2].
References
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1][2] An efficient peptide coupling additive.[2][3][4][5] Journal of the American Chemical Society, 115(10), 4397–4398.
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.
Technical Support Center: Overcoming Poor Aqueous Solubility of N-(4-Methoxyphenethyl)-N-methylcinnamide
Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals. Compound Profiling & The Root Cause of Insolubility Before troubleshooting, it is critical to understand the physicoch...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals.
Compound Profiling & The Root Cause of Insolubility
Before troubleshooting, it is critical to understand the physicochemical barriers of N-(4-Methoxyphenethyl)-N-methylcinnamide . This compound is notoriously difficult to solubilize in aqueous media due to three distinct structural features:
Tertiary Amide Core: Unlike primary or secondary amides, the N,N-disubstituted tertiary amide lacks a hydrogen-bond donor (no N-H bond). This severely limits its ability to interact with water molecules[1].
High Crystal Lattice Energy: The molecule possesses a rigid, conjugated cinnamide backbone flanked by two aromatic rings (the cinnamate phenyl and the methoxyphenethyl phenyl). This promotes strong intermolecular
- stacking in the solid state, requiring high energy to break the crystal lattice.
Lack of Ionizable Groups: The compound lacks basic amines or acidic carboxylates that can be ionized in the physiological pH range (pH 2–10). Consequently, standard solubility-enhancing techniques like pH adjustment or salt formation are completely ineffective[2].
Decision tree for selecting a formulation strategy based on the target experimental workflow.
FAQ: In Vitro Assays (Cell Culture & Biochemistry)
Q: I prepared a 10 mM stock in 100% DMSO. When I dilute it 1:1000 into my cell culture media, the compound immediately crashes out as a cloudy suspension. How do I prevent this?
A: You are experiencing solvent-shift precipitation (often called the "brick dust" effect). When a DMSO stock is spiked directly into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The highly lipophilic cinnamide is left behind in a locally supersaturated state without its solvent shell, triggering rapid nucleation and irreversible precipitation.
Mechanism of solvent-shift precipitation and stabilization via pre-complexation.
Self-Validating Protocol: DMSO / BSA Co-Solvency Method
To prevent nucleation, you must provide a "hydrophobic sink" before the solvent shift occurs.
Prepare Stock: Dissolve the compound in 100% anhydrous DMSO to 10 mM.
Intermediate Dilution: Instead of pipetting directly into the media, prepare an intermediate solution. Dilute the DMSO stock 1:10 into a sterile 10% Bovine Serum Albumin (BSA) solution or a 5% Tween-80 solution. Causality: The hydrophobic pockets of BSA immediately sequester the lipophilic compound as the DMSO diffuses.
Final Dilution: Add this intermediate dropwise to pre-warmed (37°C) cell culture media under vigorous vortexing to reach your final assay concentration (e.g., 10 µM).
Validation (Tyndall Effect): Shine a red or green laser pointer through the final media tube in a dark room. If you see a solid beam of light scattering (Tyndall effect), nano-precipitates have formed, and the assay will yield false negatives. If the beam is invisible, true solubilization is achieved.
FAQ: Preclinical In Vivo Formulation (IV & Oral)
Q: We are moving to rodent pharmacokinetic (PK) studies. We tried adjusting the pH and forming a hydrochloride salt, but the solubility didn't improve. What is the most reliable formulation for Intravenous (IV) dosing?
A: As established, N-(4-Methoxyphenethyl)-N-methylcinnamide lacks ionizable centers; therefore, salt formation is thermodynamically impossible[1][2]. For IV administration, the gold standard for neutral, highly lipophilic molecules is Cyclodextrin Inclusion Complexation [3].
Hydroxypropyl-
-cyclodextrin (HP--CD) features a hydrophilic exterior that dissolves readily in blood, and a hydrophobic toroid cavity that encapsulates the lipophilic cinnamide core, effectively masking it from the aqueous environment[3][].
Self-Validating Protocol: HP-
-CD Complexation for IV Dosing
Vehicle Preparation: Prepare a 20% (w/v) solution of HP-
-CD in sterile saline (0.9% NaCl) or PBS.
Drug Addition: Add the solid N-(4-Methoxyphenethyl)-N-methylcinnamide powder directly to the cyclodextrin solution. (Note: Avoid using DMSO as a co-solvent here if possible, as it competes with the drug for the cyclodextrin cavity).
Equilibration: Sonicate the suspension in a water bath at 37°C for 60 minutes, followed by overnight stirring at room temperature. The mechanical energy and heat overcome the crystal lattice energy, driving the drug into the cyclodextrin cavities.
Filtration: Pass the formulation through a 0.22 µm PVDF syringe filter to remove any uncomplexed drug.
Quantification: Critical Step. You must quantify the filtrate via HPLC-UV to determine the exact dosed concentration, as the inclusion efficiency will dictate the final molarity.
Q: What about oral efficacy studies?A: For oral dosing, cyclodextrins can be cost-prohibitive at scale and may not provide the necessary lipid-absorption pathways. We recommend a Self-Microemulsifying Drug Delivery System (SMEDDS) or an Amorphous Solid Dispersion (ASD) using polymers like PVP-VA[1]. SMEDDS (e.g., a mixture of Capryol 90, Tween 80, and Transcutol) keeps the drug in a solubilized lipid state in the GI tract, bypassing the dissolution rate-limiting step entirely.
Quantitative Data: Formulation Efficacy
The table below summarizes the expected solubility enhancements for highly lipophilic cinnamide derivatives across different formulation strategies[1].
Formulation Strategy
Excipient / Carrier System
Estimated Solubility (µg/mL)
Fold Increase vs. Water
Primary Application
Unformulated (Pure API)
None (Aqueous Buffer pH 7.4)
< 5
1.0x
Baseline / Reference
Co-solvency
5% DMSO / 95% PBS
~ 25
5.0x
In Vitro Biochemical Assays
Inclusion Complex
20% HP--CD
> 2,500
> 500x
IV / IP Dosing (Preclinical)
Solid Dispersion (ASD)
PVP-VA (1:4 ratio)
~ 4,500
900x
Oral Dosing (Solid dosage)
SMEDDS
Capryol 90 / Tween 80 / Transcutol
> 10,000
> 2000x
Oral Dosing (Liquid capsule)
FAQ: Analytical Troubleshooting (HPLC & LC-MS)
Q: During HPLC quantification of my formulated samples, I am seeing massive peak tailing, inconsistent peak areas, and carryover in my blank injections. Is the compound degrading?
A: Degradation is unlikely; cinnamide derivatives are generally chemically stable under standard analytical conditions. The issue is hydrophobic adsorption (sticking) . Because the compound is highly lipophilic, it precipitates in the aqueous mobile phase and adsorbs onto the stainless steel of the autosampler needle and the HPLC tubing.
Troubleshooting Steps:
Adjust Needle Wash: Change your autosampler needle wash from standard Methanol/Water to a highly aggressive organic wash (e.g., 50:50 Methanol:DMSO or Isopropanol:Acetonitrile).
Modify the Gradient: Do not start your LC gradient at 5% organic. Start at a minimum of 30-40% organic (Acetonitrile or Methanol) to ensure the compound remains solubilized the moment it hits the column head.
Sample Diluent: Ensure the sample is injected in a diluent that closely matches the starting mobile phase. Injecting a 100% DMSO sample into a highly aqueous mobile phase will cause on-column precipitation.
References
Google Patents. Salts of (e)-n-((1s,4s)-4-(dimethylamino)-1,4-diphenylcyclohexyl)-n-methylcinnamamide (WO2015007388A1).
National Institutes of Health (PMC). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available at: [Link]
Technical Support Center: Purification of Amide Mixtures from Unreacted Cinnamic Acid
Welcome to the Technical Support Center for amide synthesis and purification. This guide is engineered for researchers, scientists, and drug development professionals facing challenges in isolating target amides from unr...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for amide synthesis and purification. This guide is engineered for researchers, scientists, and drug development professionals facing challenges in isolating target amides from unreacted cinnamic acid precursors.
As a Senior Application Scientist, I have structured this guide to move beyond mere instructions. Here, we focus on the causality behind the chemistry—why specific reagents are chosen—and how to build self-validating experimental systems that guarantee product purity.
Foundational Causality: The Chemistry of Phase Separation
When synthesizing cinnamic acid amides (e.g., via EDC/HOBt coupling, DCC, or direct amidation), unreacted cinnamic acid frequently remains in the crude product mixture. The most robust and scalable purification strategy exploits the acid dissociation constant (
) of the carboxylic acid functional group.
The
of trans-cinnamic acid is approximately 4.37 to 4.44 12. Amides, conversely, are essentially neutral under mild aqueous conditions and do not ionize. By manipulating the pH of an aqueous wash to be significantly higher than the of cinnamic acid (e.g., using 5% , pH ~8.3), the acid is quantitatively deprotonated into a highly water-soluble sodium cinnamate salt. Meanwhile, the target amide remains partitioned in the organic phase 3.
Causality Check: Why use Sodium Bicarbonate (
) instead of Sodium Hydroxide ()? Strong bases like carry a high risk of catalyzing the hydrolysis of your newly formed amide bond back into the starting materials. is a mild base that safely deprotonates the acid without cleaving the amide.
Caption: Logical relationship between pH manipulation and phase partitioning.
Quantitative Data Summary
To design an effective extraction system, you must understand the physicochemical boundaries of your compounds. The data below dictates the solvent choices and pH thresholds required for successful separation.
Standard Operating Procedure: Acid-Base Extraction Workflow
This protocol is designed as a self-validating system . By integrating in-process checks (like pH testing), the system confirms its own success before you proceed to the next step, preventing downstream failures.
Reaction Quenching & Solvent Exchange: Concentrate the crude reaction mixture under reduced pressure to remove volatile, water-miscible solvents (e.g., THF, DMF). Redissolve the crude residue in a water-immiscible organic solvent such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
First Wash (Acidic - Optional): Wash the organic layer with 1M
(1 x 20 mL) to protonate and remove unreacted amines or basic coupling catalysts (e.g., DMAP).
Targeted Deprotonation (The Core Step): Add a 5% aqueous
solution to the organic layer in a separatory funnel.
Phase Separation & Venting: Vigorously shake the separatory funnel. Critical Action: Vent frequently to release
gas, which is generated as the bicarbonate neutralizes the cinnamic acid. Allow the biphasic system to settle.
System Validation (Self-Check): Test the pH of the aqueous layer using pH paper. It must be >7.5. If the pH is acidic or neutral, the
has been entirely consumed by the excess cinnamic acid. Causality: If the aqueous layer isn't basic, unreacted cinnamic acid remains in your organic layer. Add more until the aqueous layer tests basic.
Collection: Drain the aqueous layer (containing the water-soluble sodium cinnamate). Retain the organic layer. Repeat the basic wash once more to ensure complete removal.
Drying & Concentration: Wash the organic layer with brine (saturated
) to remove residual water, dry over anhydrous , filter, and concentrate under vacuum to yield the purified amide.
Caption: Step-by-step biphasic extraction workflow for amide purification.
Troubleshooting Guides & FAQs
Q1: I performed the
wash, but NMR still shows cinnamic acid contamination. What went wrong?Causality & Solution: This failure usually occurs due to insufficient base equivalents or poor phase mixing. Cinnamic acid has a relatively low solubility in water, and if the reaction scale was large, the might have been completely neutralized before all the acid could be extracted.
Action: Rely on the self-validating step: ensure the aqueous layer's pH remains basic (>7.5) after shaking. If contamination persists, repeat the wash with fresh 5% or switch to a slightly stronger base like 5% , ensuring vigorous mixing.
Q2: A thick emulsion formed during the extraction, and the layers won't separate. How do I break it?Causality & Solution: Emulsions in amide extractions are often caused by the surfactant-like properties of partially ionized species, high concentrations of the product, or insoluble coupling byproducts (like DCU from DCC reactions) 4.
Action:
Add brine (saturated
solution) to the separatory funnel. The high ionic strength increases the density of the aqueous layer and decreases the solubility of organic compounds in the water phase ("salting out"), forcing the phases apart.
If the emulsion is stabilized by solid particulates, filter the entire biphasic mixture through a pad of Celite before returning it to the separatory funnel.
Q3: My synthesized amide is highly polar and partitions into the aqueous layer during the base wash. How can I remove the cinnamic acid?Causality & Solution: If the target amide contains hydrophilic functional groups (e.g., unprotected hydroxyls or amines), it will have significant water solubility, making liquid-liquid extraction unviable.
Action: Bypass extraction and utilize Column Chromatography . Cinnamic acid and amides have vastly different retention factors (
) on normal-phase silica gel. Cinnamic acid streaks heavily due to hydrogen bonding and carboxylic acid dimerization, whereas amides elute more cleanly. Alternatively, use an amine-functionalized silica scavenger resin (e.g., polymer-supported carbonate). The resin will covalently bind the unreacted cinnamic acid from the organic solution, allowing you to simply filter off the pure amide.
Q4: Can I recover the unreacted cinnamic acid for future use?Causality & Solution: Yes. The formation of the sodium cinnamate salt is a completely reversible equilibrium.
Action: Take the basic aqueous layer isolated during the extraction and slowly acidify it with concentrated
until the pH drops below 2. The protonated cinnamic acid will immediately precipitate out of the aqueous solution as a white crystalline solid, which can be recovered via vacuum filtration and dried.
References
"An In-depth Technical Guide to the Physical and Chemical Properties of Cinnamic Acid Isomers." Benchchem.1
"Influence of the pKa Value of Cinnamic Acid and P-Hydroxycinnamic Acid on the Solubility of a Lurasidone Hydrochloride-Based Coamorphous System." ACS Omega. 2
"OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS." Malaysian Journal of Analytical Sciences. 3
"Technical Support Center: Purification of Amyl Cinnamic Aldehyde Reaction Products." Benchchem. 4
Resolving rotamer signals in NMR spectra of N-methyl amides
Welcome to the NMR Technical Support Center . As a Senior Application Scientist, I have designed this portal to help researchers, structural biologists, and drug development professionals troubleshoot one of the most com...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the NMR Technical Support Center . As a Senior Application Scientist, I have designed this portal to help researchers, structural biologists, and drug development professionals troubleshoot one of the most common yet perplexing phenomena in NMR spectroscopy: the presence of unexpected, doubled, or broadened signals in the spectra of N-methyl amides.
Below, you will find our diagnostic workflow, an in-depth FAQ addressing the physical chemistry of your samples, and self-validating experimental protocols to definitively resolve your spectral data.
Diagnostic Workflow: Signal Resolution
Diagnostic workflow for resolving doubled NMR signals in N-methyl amides.
Frequently Asked Questions (FAQs)
Q1: My purified N-methyl amide shows two distinct sets of peaks in the ¹H NMR spectrum. Did my reaction produce a mixture of products?A: Not necessarily. You are likely observing rotational isomers (rotamers). The C–N bond in an amide possesses partial double-bond character due to the delocalization of the nitrogen lone pair into the carbonyl group. This creates a significant energy barrier to rotation (typically 15–20 kcal/mol)[1]. At room temperature, the rotation is slow on the NMR timescale, effectively "freezing" the molecule into distinct cis and trans conformers that produce separate NMR signals[2].
Q2: How can I definitively prove these are rotamers and not diastereomers?A: Diastereomers are static, non-equilibrating isomers, whereas rotamers are in dynamic equilibrium. You can differentiate them using a 2D EXSY (Exchange Spectroscopy) experiment or Variable-Temperature (VT) NMR[3]. If the species are rotamers, heating the sample will cause the peaks to broaden and eventually merge (coalesce) into a single peak[2]. Diastereomer peaks will remain separate regardless of temperature.
Q3: Why are my N-methyl signals broad and impossible to integrate accurately at room temperature?A: Your compound is likely in the "intermediate exchange regime." The rate of C–N bond rotation is roughly equal to the frequency difference (
) between the two rotameric signals. This dynamic exchange causes severe line broadening. To fix this, you must push the system into either the "slow exchange" regime (by cooling the sample) or the "fast exchange" regime (by heating the sample) to obtain sharp, integrable peaks[2].
Step-by-Step Troubleshooting Protocols
Protocol A: Variable-Temperature (VT) NMR for Coalescence
Objective: To prove dynamic equilibrium by overcoming the rotational energy barrier using thermal energy.
Causality: As temperature increases, thermal energy (
) increases the rotational rate constant (). When , the NMR spectrometer can only detect the time-averaged environment of the protons, causing the doubled peaks to coalesce into a single sharp resonance[2].
Baseline Acquisition: Acquire a standard ¹H NMR spectrum at 298 K. Identify the specific N-methyl singlets suspected to be rotamers and note their frequency difference (
in Hz).
Solvent Check: Ensure your deuterated solvent has a sufficiently high boiling point (e.g., DMSO-
, Toluene-, or DMF-). Never exceed the boiling point of your solvent in a sealed NMR tube.
Stepwise Heating: Increase the probe temperature in 10 K increments.
Thermal Equilibration (Critical Step): Wait 5–10 minutes at each new temperature before acquiring the spectrum. Why? Rapid heating causes thermal convection currents inside the NMR tube, which destroys magnetic field homogeneity (shimming) and artificially broadens your peaks, leading to false coalescence interpretations.
Observe Coalescence: Note the exact temperature (
) where the two distinct peaks merge into a single, flat-topped broad peak[2].
High-Temperature Confirmation: Heat 10–20 K above
to observe the signal sharpen into a single time-averaged peak, confirming rotameric exchange.
Protocol B: 2D EXSY (NOESY) NMR
Objective: To detect chemical exchange at room temperature without the need for heating.
Causality: The 2D EXSY experiment uses the standard NOESY pulse sequence. During the mixing time (
), physical chemical exchange occurs between the cis and trans states, transferring magnetization and generating cross-peaks[3].
Setup: Select a phase-sensitive 2D NOESY pulse sequence.
Optimize Mixing Time (
): Set between 300–800 ms. If is too short, no exchange occurs; if too long, the signal decays entirely via relaxation.
Phase Analysis (The Self-Validating Key): Process the 2D spectrum. For small molecules, NOE cross-peaks (through-space interactions) will have the opposite phase to the diagonal peaks. However, cross-peaks arising from chemical exchange (rotamers) will have the same phase as the diagonal[4].
Protocol C: Solvent Switching & ASIS
Objective: To resolve heavily overlapping rotamer signals at room temperature.
Causality: Anisotropic Solvent-Induced Shifts (ASIS) occur when aromatic solvents (like Benzene-
) form transient, specific collision complexes with the electron-deficient amide carbonyl. The -electron cloud of the solvent differentially shields the protons located trans to the carbonyl oxygen compared to those cis to it, drastically altering their chemical shifts and resolving overlap[5].
Evaporate the current solvent (e.g., CDCl
) from your NMR sample.
Reconstitute the sample in Benzene-
or Toluene-.
Acquire a standard ¹H NMR spectrum. Compare the chemical shift separation (
) to the original spectrum to assign the E/Z (cis/trans) rotamers based on the magnitude of the ASIS effect[5].
Data Presentation & Reference Tables
Table 1: Diagnostic NMR Features of Impurities vs. Diastereomers vs. Rotamers
High boiling point (189 °C) allows safe heating past [2].
DO / CDOD
High (80 / 33)
Investigating H-bond stabilization
Hydrogen bonding with the solvent can alter the rotational energy barrier.
References
Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers | ACS Omega - ACS Publications. acs.org. 3
Amide rotamers of N-acetyl-1,3-dimethyltetrahydroisoquinolines: Synthesis, variable temperature NMR spectroscopy and molecular modelling | Request PDF - ResearchGate. researchgate.net. 1
Technical Support Center: Troubleshooting Unexpected Peaks in NMR Spectra of Benzamides - Benchchem. benchchem.com. 2
Sorting Out NOE's for Exchanging Rotamers - University of Ottawa NMR Facility Blog. blogspot.com. 4
Rotamerization equilibrium in novel N,N-disubstituted chloroacetamides: An NMR spectroscopic study | Request PDF - ResearchGate. researchgate.net. 5
Technical Support Center: Mixed Anhydride Coupling Optimization
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield and purity bottlenecks during peptide synthesis.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield and purity bottlenecks during peptide synthesis. The mixed carboxylic-carbonic anhydride method is a powerful, atom-economical technique for amide bond formation. However, its highly reactive intermediate is susceptible to competing mechanistic pathways if thermal, steric, and electronic environments are not strictly controlled.
This guide provides field-proven causality, troubleshooting FAQs, and self-validating protocols to help you eliminate side reactions such as urethane formation, racemization, and disproportionation.
Mechanistic Overview: Competing Pathways
To troubleshoot effectively, we must first understand the logical relationships governing the mixed anhydride intermediate. The diagram below illustrates the kinetic branch points where the reaction can deviate from the desired amide bond formation.
Mixed anhydride reaction pathways highlighting desired amide formation vs. common side reactions.
Troubleshooting FAQs
Q1: I am observing a significant mass adduct on my product (e.g., +100 Da when using isobutyl chloroformate). What is this, and how do I eliminate it?A: You are observing urethane formation . The mixed anhydride intermediate contains two electrophilic carbonyl carbons. Ideally, the incoming amine nucleophile attacks the amino acid carbonyl. However, if the amino acid is sterically hindered (e.g., Valine or Isoleucine), the amine may attack the less hindered carbonate carbonyl instead, yielding an isobutyloxycarbonyl (urethane) byproduct[1].
Solution 1 (Steric Direction): Always use Isobutyl Chloroformate (IBCF) rather than ethyl or methyl chloroformate. The bulky isobutyl group sterically shields the carbonate carbonyl, directing the amine toward the desired amino acid carbonyl[2].
Solution 2 (Solvent/Base Optimization): The tertiary amine and solvent combination dictates the extent of urethane formation. N-Methylpiperidine (NMP) in dichloromethane (DCM) is the optimal combination for minimizing urethane, followed closely by N-methylmorpholine (NMM) in tetrahydrofuran (THF)[3].
Solution 3 (Active Ester Bypass): For highly hindered residues, add 1-hydroxybenzotriazole (HOBt) to the mixed anhydride before introducing the amine. This converts the mixed anhydride into an OBt-active ester, completely bypassing the dual-carbonyl ambiguity and suppressing urethane formation[3],[4].
Q2: My peptide is epimerizing (racemizing) during the activation step. How can I retain chiral integrity?A: Racemization in mixed anhydrides primarily occurs via the base-catalyzed formation of a 5(4H)-oxazolone intermediate.
Solution:Do not use Triethylamine (TEA). TEA is highly basic and sterically unhindered, which aggressively promotes the abstraction of the alpha-proton and subsequent oxazolone formation[3]. Switch to NMM or NMP. These bases are weaker and provide a better steric profile, significantly reducing basic catalysis of the alpha-proton[3]. Furthermore, maintain strict thermal control; activation must occur between -15°C and -5°C.
Q3: My overall yield is low, and I suspect the mixed anhydride is degrading before the coupling step. What went wrong?A: You are likely experiencing disproportionation . If the activation time is too long or the temperature rises above -5°C before the amine is added, the mixed anhydride will disproportionate into a symmetrical anhydride and a dialkyl pyrocarbonate.
Solution: Limit the activation step (the time between adding IBCF and adding the amine) to exactly 60 to 90 seconds [2]. Ensure your amine nucleophile is pre-chilled and ready for immediate injection.
Quick Reference Data: Parameter Optimization
The following table summarizes how specific experimental parameters influence side reaction pathways. Use this matrix to audit your current protocols.
Reaction Parameter
Optimal Choice
Suboptimal Choice
Primary Risk Mitigated
Tertiary Base
N-Methylmorpholine (NMM) or NMP
Triethylamine (TEA)
Racemization (Oxazolone), Urethane
Chloroformate
Isobutyl Chloroformate (IBCF)
Ethyl Chloroformate
Urethane Formation
Activation Temp
-15°C to -5°C
Room Temperature (> 0°C)
Disproportionation, Urethane
Activation Time
1 - 2 minutes
> 5 minutes
Disproportionation
Additive
HOBt (for hindered residues)
None
Urethane Formation
Standard Operating Procedure (SOP): Optimized Mixed Anhydride Coupling
This protocol is designed as a self-validating system. By strictly controlling stoichiometry and thermal boundaries, we prevent the accumulation of reactive intermediates that lead to side reactions.
Materials Required:
N-protected amino acid (1.0 eq)
Amine nucleophile (1.0 eq)
Isobutyl chloroformate (IBCF) (1.0 eq)
N-Methylmorpholine (NMM) (1.0 eq for activation + 1.0 eq if amine is a salt)
Anhydrous THF or DCM
Step-by-Step Methodology:
Reagent Preparation: Dissolve the N-protected amino acid (1.0 eq) in anhydrous THF (to yield a 0.1 M to 0.2 M solution).
Base Addition: Add exactly 1.0 eq of NMM to the solution. Causality: Exact stoichiometry is critical. Excess base will remain unconsumed and catalyze oxazolone formation (racemization) during activation.
Thermal Equilibration: Submerge the reaction flask in a dry ice/ethylene glycol bath (or salt/ice bath) and allow the internal temperature to reach -15°C .
Activation: Add IBCF (1.0 eq) dropwise under vigorous stirring. Start a timer immediately. Allow the mixed anhydride to form for exactly 60 to 90 seconds [2]. Causality: This narrow time window ensures complete activation while preventing thermal disproportionation into symmetrical anhydrides.
Optional HOBt Addition: (Only if coupling Valine, Isoleucine, or Proline) Add 1.0 eq of HOBt dissolved in a minimal volume of DMF to convert the anhydride to an active ester[3].
Nucleophilic Addition: Rapidly add the amine nucleophile (1.0 eq) dissolved in pre-chilled THF or DMF. If the amine is a hydrochloride salt, pre-neutralize it with 1.0 eq of NMM prior to addition.
Coupling & Warming: Stir the reaction at -5°C for 1 hour, then slowly remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.
Workup: Evaporate the solvent, redissolve in Ethyl Acetate, and wash sequentially with 5% KHSO4 (to remove NMM), 5% NaHCO3 (to remove unreacted acid), and brine. Dry over Na2SO4 and concentrate.
References
1.[3] Mixed anhydrides in peptide synthesis. A study of urethane formation with a contribution on minimization of racemization. Canadian Journal of Chemistry.[Link]
2.[2] 3.4 Acid Anhydrides (Synthesis of Peptides). Thieme Connect.[Link]
3.[4] Utilization of 1-hydroxybenzotriazole in mixed anhydride coupling reactions. PubMed (NIH). [Link]
4.[1] Side reactions in peptide synthesis. V.A reexamination of the mixed anhydride method. PubMed (NIH).[Link]
Stability of methoxy-substituted cinnamides under UV light
Technical Support Center: Photostability of Methoxy-Substituted Cinnamides Executive Summary Methoxy-substituted cinnamides are critical intermediates in the synthesis of anticonvulsants, antimicrobials, and UV-filtering...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Photostability of Methoxy-Substituted Cinnamides
Executive Summary
Methoxy-substituted cinnamides are critical intermediates in the synthesis of anticonvulsants, antimicrobials, and UV-filtering agents. However, their conjugated
-electron system makes them highly susceptible to UV-induced degradation.
Unlike simple thermal degradation, UV instability in these compounds manifests through two distinct, competing pathways:
Reversible
Photoisomerization: A rapid, equilibrium-based process often mistaken for impurity formation.
Irreversible [2+2] Photocycloaddition: A concentration-dependent dimerization that permanently alters the molecular scaffold.
This guide provides the mechanistic insights and protocols necessary to diagnose, prevent, and manage these instabilities.
Module 1: The Isomerization Trap (
)
The Issue: Users frequently report "ghost peaks" or "splitting peaks" in HPLC chromatograms of pure samples.
Mechanism:
Upon UV absorption (typically UV-A/B), the ground state trans-cinnamide (
-isomer) is excited to a singlet state (). Relaxation often occurs via rotation around the alkene bond, decaying into the thermodynamically less stable cis-cinnamide (-isomer). This creates a photostationary state (PSS) where both isomers coexist.
Troubleshooting FAQ:
Q: My HPLC shows two peaks for a "pure" sample. Is my synthesis contaminated?A: Likely not. If the peaks have identical UV/MS spectra but different retention times, you are observing on-column or pre-injection photoisomerization. Methoxy-cinnamides can isomerize under standard laboratory fluorescent lighting.
Q: Can I separate the isomers?A: Yes, but it is often futile for storage. The
-isomer will slowly revert to the -isomer thermally or rapidly upon light exposure. Separation is only recommended if the -isomer is the desired pharmacophore.
Decision Pathway: Isomerization vs. Degradation
Figure 1: Diagnostic logic to distinguish between reversible photoisomerization and irreversible degradation.
The Issue: Samples stored in the solid state or high concentration solutions develop insoluble precipitates or show "polymer-like" gums.
Mechanism:
When two cinnamide molecules align parallel to each other (distance < 4.2 Å, Schmidt’s Rule), UV light triggers the formation of a cyclobutane ring between the alkene bonds. This forms truxillic or truxinic acid derivatives. Unlike isomerization, this breaks the conjugation, resulting in a loss of UV absorbance at the original
.
Critical Factor - Concentration:
Dimerization is bimolecular. In dilute solutions (
M), the probability of collision during the excited state lifetime is low. In concentrated solutions or solids, it is the dominant pathway.
Troubleshooting FAQ:
Q: Why did my solid powder degrade? I thought solids were stable.A: Cinnamides are "topochemically" active. If your crystal lattice aligns the alkene bonds parallel and close together, the solid is more reactive than the solution.[1] Methoxy groups often dictate this packing via weak hydrogen bonding (amide-methoxy interactions).
Comparison of Pathways
Feature
Isomerization
[2+2] Dimerization
Reversibility
Reversible (Thermal/Light)
Irreversible (requires high energy/cleavage)
UV Spectrum
shifts slightly (hypsochromic)
disappears (loss of conjugation)
Concentration Dep.
Independent (Unimolecular)
Highly Dependent (Bimolecular)
Product State
Equilibrium Mixture
Precipitate / Crystal defect
Module 3: The Methoxy Substituent Effect
The position of the methoxy group (
) is not just cosmetic; it fundamentally alters the excited state energy landscape.
Scientific Insight:
The methoxy group is an Electron Donating Group (EDG). It increases electron density in the
-system.
Para-Methoxy: Creates a "push-pull" system with the carbonyl. This often lowers the energy barrier for isomerization, making p-methoxy cinnamides highly prone to rapid
flipping but potentially more resistant to irreversible dimerization due to rapid relaxation.
Meta-Methoxy: Often disrupts the non-radiative decay pathway, leading to higher fluorescence or longer excited state lifetimes, which can paradoxically increase the chance of side reactions (dimerization) if concentration allows.
Reaction Pathway Diagram
Figure 2: Competitive photochemical pathways for methoxy-cinnamides upon excitation.
Use this to determine if your handling procedures are sufficient.
Preparation: Prepare a
solution of the cinnamide in Methanol (HPLC grade).
Control: Wrap one vial in aluminum foil immediately (Dark Control).
Exposure: Expose the second vial to ambient lab light or a specific UV source (e.g., 365 nm) for 60 minutes.
Analysis: Inject both samples into HPLC.
Pass: Dark control shows >99% single peak. Exposed sample shows <5% new peaks.
Fail: Exposed sample shows distinct splitting (
) or baseline broadening (oligomers).
Protocol B: Recovery of E-Isomer
Use this if accidental isomerization has occurred.
Dissolution: Dissolve the mixture in a non-polar solvent (e.g., Hexane/EtOAc mix) if solubility permits. Isomerization equilibrium is solvent-polarity dependent.
Thermal Reset: Heat the solution to reflux (approx. 60-80°C) in the absolute dark for 2-4 hours. Thermal energy allows the metastable
-isomer to overcome the rotational barrier back to the thermodynamic -isomer.
Crystallization: Slowly cool the solution. The
-isomer usually crystallizes preferentially due to better packing efficiency.
References
Solid-State Photochemistry: Cohen, M. D., & Schmidt, G. M. J. (1964). Topochemistry. Part XV. The Photochemistry of Cinnamic Acids and Cinnamides. Journal of the Chemical Society.
Isomerization Dynamics: Waldeck, D. H. (1991). Photoisomerization Dynamics of Stilbenes and Cinnamates. Chemical Reviews.
Methoxy Substituent Effects: Vdovin, A., et al.[2] (2011). Spectroscopy and Dynamics of Methyl-4-hydroxycinnamate: The Influence of Isotopic Substitution and Water Complexation. Physical Chemistry Chemical Physics.
Sunscreens & Stability: Pattanaargson, S., & Limphong, P. (2001). Stability of Octyl Methoxycinnamate and Identification of its Photo-degradation Product. International Journal of Cosmetic Science.
Amide vs Ester Photochemistry: Lewis, F. D., et al. (1984). Photochemical Reactions of Cinnamides. Journal of the American Chemical Society.
A Comparative Analysis of Tyrosinase Inhibitory Potency: N-phenethyl Cinnamide Derivatives vs. Kojic Acid
An In-depth Guide for Drug Development and Skin Care Formulation Professionals In the ongoing search for potent and safe modulators of skin pigmentation, the inhibition of tyrosinase remains a cornerstone of research and...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Guide for Drug Development and Skin Care Formulation Professionals
In the ongoing search for potent and safe modulators of skin pigmentation, the inhibition of tyrosinase remains a cornerstone of research and development. Tyrosinase is the rate-limiting enzyme in the complex biochemical cascade of melanogenesis, responsible for catalyzing the initial steps of melanin synthesis from L-tyrosine.[1][2] Its inhibition is a key strategy for treating hyperpigmentation disorders and for the development of skin-lightening agents in cosmetics.[1][3]
For decades, Kojic acid, a metabolite derived from fungi, has served as a benchmark tyrosinase inhibitor.[4][5] However, its application is often hampered by issues of instability and potential for skin irritation.[5] This has spurred the exploration of novel synthetic inhibitors, among which cinnamic acid derivatives have shown considerable promise. This guide provides a detailed, data-driven comparison of the inhibitory potency of a promising class of synthetic compounds—N-phenethyl cinnamide derivatives—against the established benchmark, Kojic acid.
Potency and Efficacy: A Quantitative Comparison
The inhibitory potential of a compound is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value signifies higher potency.
For instance, synthetic N-(phenylalkyl)cinnamides have demonstrated significantly higher inhibitory activity than Kojic acid.[6] Similarly, cinnamic acid-eugenol esters have been synthesized and shown to be potent tyrosinase inhibitors, with one of the strongest compounds exhibiting an IC50 value of 3.07 ± 0.26 μM, which is approximately 4.6 times more potent than Kojic acid (IC50: 14.15 ± 0.46 μM) in the same study.[3] Other research has identified cinnamic acid ester derivatives with IC50 values as low as 2.0 μM, far surpassing the potency of Kojic acid (IC50: 32.2 μM).[7]
The table below summarizes the IC50 values for various cinnamide derivatives and Kojic acid from multiple studies, highlighting the variability based on assay conditions and the superior potential of the cinnamide scaffold.
Note: IC50 values for Kojic acid can vary significantly depending on the purity of the enzyme and specific assay conditions.[11][12]
Mechanism of Action: Chelators vs. Substrate Analogs
Kojic Acid: The mechanism of Kojic acid is well-documented. It functions primarily as a competitive or mixed-type inhibitor by chelating the two copper ions (Cu²⁺) within the active site of the tyrosinase enzyme.[4] This action prevents the natural substrate, L-tyrosine, from binding and being oxidized, thereby halting the melanogenesis pathway at its inception.
Cinnamide Derivatives: Cinnamic acid and its derivatives, featuring an (E)-β-phenyl-α,β-unsaturated carbonyl scaffold, often act as competitive or mixed-type inhibitors.[13][14] Their structure can mimic that of the endogenous substrates L-tyrosine or L-DOPA. This structural similarity allows them to bind to the enzyme's active site. Molecular docking studies have shown that these derivatives can form critical interactions with copper co-factors and key amino acid residues in the active site, effectively blocking substrate access.[3][14][15]
Melanogenesis Signaling and Tyrosinase Inhibition
The following diagram illustrates the central role of tyrosinase in the melanin synthesis pathway and the point of intervention for inhibitors.
Mechanism of tyrosinase inhibition in the melanogenesis pathway.
Experimental Protocol: In Vitro Mushroom Tyrosinase Inhibition Assay
To ensure the reproducibility and validity of comparative potency studies, a standardized experimental protocol is essential. The following method is a robust, self-validating system for assessing tyrosinase inhibition in vitro.
Objective: To determine the IC50 value of a test compound against mushroom tyrosinase using L-DOPA as a substrate.
Materials:
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
L-DOPA (L-3,4-dihydroxyphenylalanine)
Phosphate Buffer (0.1 M, pH 6.8)
Test Compound (e.g., N-phenethyl cinnamide derivative)
Positive Control (Kojic Acid)
Solvent (e.g., DMSO)
96-well microplate
Microplate reader capable of kinetic measurements at 475-490 nm
Procedure:
Reagent Preparation:
Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in cold phosphate buffer. Keep on ice.
L-DOPA Solution: Prepare a stock solution of L-DOPA (e.g., 2.5 mM) in phosphate buffer. Prepare fresh and protect from light.
Test Compound & Kojic Acid Stocks: Prepare 10 mM stock solutions of the test compound and Kojic acid in DMSO. Create serial dilutions in phosphate buffer to achieve a range of final assay concentrations.
Test Compound Wells: 120 µL Phosphate Buffer + 20 µL of each test compound dilution + 20 µL Tyrosinase Solution.
Positive Control Wells: 120 µL Phosphate Buffer + 20 µL of each Kojic acid dilution + 20 µL Tyrosinase Solution.
Pre-incubation: Add buffer, test/control compounds, and tyrosinase solution to the respective wells. Incubate the plate at 25°C for 10 minutes to allow for enzyme-inhibitor interaction.
Reaction Initiation: Add 20 µL of the L-DOPA solution to all wells (except the Blank) to start the reaction.
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 475 nm (for dopachrome formation) every minute for 20-30 minutes.
Data Analysis:
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
Calculate the percentage of inhibition for each concentration of the test compound using the formula:
% Inhibition = [(V_control - V_sample) / V_control] x 100
Plot the % Inhibition against the logarithm of the inhibitor concentration and use non-linear regression analysis to determine the IC50 value.
Experimental Workflow Diagram
Workflow for the in vitro tyrosinase inhibition assay.
Conclusion and Future Outlook
The available experimental data strongly indicates that cinnamide derivatives, particularly those with specific substitutions on the phenyl ring and amide moiety, represent a class of highly potent tyrosinase inhibitors. Numerous studies have demonstrated that optimized cinnamide structures can surpass the inhibitory efficacy of the widely used benchmark, Kojic acid, often by a significant margin.[3][7][13]
While Kojic acid remains a valuable reference standard, its known limitations in stability and potential for skin sensitization underscore the need for alternatives. The cinnamide scaffold offers a versatile platform for designing novel inhibitors with improved potency and potentially more favorable physicochemical properties for cosmetic and pharmaceutical applications.
For researchers and drug development professionals, the exploration of N-phenethyl cinnamide derivatives and related compounds is a promising avenue. Future work should focus on synthesizing and testing a wider array of these derivatives to establish clear structure-activity relationships (SAR), optimize for both potency and safety, and conduct in vivo studies to confirm their efficacy in complex biological systems.
References
Lee, J. H., et al. (2019). Tyrosinase inhibition and anti-melanin generation effect of cinnamamide analogues. Bioorganic Chemistry, 86, 344-351. [Link]
Request PDF. (n.d.). Structure-based Drug Design of New Cinnamic Acid Derivatives as Tyrosinase Inhibitors. ResearchGate. [Link]
Chen, W. C., et al. (2016). Discovery of Highly Potent Tyrosinase Inhibitor, T1, with Significant Anti-Melanogenesis Ability by zebrafish in vivo Assay and Computational Molecular Modeling. Scientific Reports, 6, 28172. [Link]
Li, Y., et al. (2022). Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins. Molecules, 27(5), 1693. [Link]
Bentham Science. (2024). Structure-based Drug Design of New Cinnamic Acid Derivatives as Tyrosinase Inhibitors. Letters in Organic Chemistry, 21. [Link]
ResearchGate. (n.d.). IC 50 values of tyrosinase inhibition assay. Kojic acid as. [Link]
Schurink, M., et al. (2009). Variations in IC50 Values with Purity of Mushroom Tyrosinase. International Journal of Molecular Sciences, 10(9), 3813-3823. [Link]
Miyazawa, M., et al. (2015). Tyrosinase inhibitory activities of cinnamic acid analogues. Journal of Oleo Science, 64(9), 965-971. [Link]
Wang, H. M., et al. (2015). Design, synthesis and evaluation of cinnamic acid ester derivatives as mushroom tyrosinase inhibitors. MedChemComm, 6, 1435-1442. [Link]
Saeedi, M., et al. (2012). Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid. Iranian Journal of Pharmaceutical Research, 11(4), 1133-1142. [Link]
Schurink, M., et al. (2009). Variations in IC50 Values with Purity of Mushroom Tyrosinase. International Journal of Molecular Sciences, 10(9), 3813-3823. [Link]
ResearchGate. (n.d.). Chemical structures of other tyrosinase inhibitors from natural (a) or... [Link]
D'Mello, S. A. N., et al. (2023). Tyrosinase Inhibitors: A Perspective. Molecules, 28(15), 5824. [Link]
Li, Y., et al. (2023). Synthesis, Anti-Tyrosinase Activity, and Spectroscopic Inhibition Mechanism of Cinnamic Acid–Eugenol Esters. Molecules, 28(16), 5971. [Link]
Rohmah, M., et al. (2023). Tyrosinase Inhibitory Activity of n-Hexane, Ethyl Acetate and Methanol Extracts of Padina sp. Research Journal of Pharmacy and Technology, 16(7), 3043-3049. [Link]
Park, K., et al. (2021). Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. International Journal of Molecular Sciences, 22(3), 1033. [Link]
Universiti Kebangsaan Malaysia. (n.d.). Synthesis, Molecular Docking and Tyrosinase Inhibitory Activity of the Decorated Methoxy Sulfonamide Chalcones. [Link]
Publish Comparison Guide: 1H NMR Characterization of N-(4-Methoxyphenethyl)-N-methylcinnamide
The following guide details the NMR characterization of N-(4-Methoxyphenethyl)-N-methylcinnamide , focusing on the technical challenges posed by tertiary amide rotamerism. This guide compares standard protocols against a...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide details the NMR characterization of N-(4-Methoxyphenethyl)-N-methylcinnamide , focusing on the technical challenges posed by tertiary amide rotamerism. This guide compares standard protocols against advanced Variable Temperature (VT) methods to ensure accurate structural assignment.
Executive Summary & Comparison Matrix
N-(4-Methoxyphenethyl)-N-methylcinnamide represents a class of tertiary amides frequently encountered in drug discovery (e.g., opioid analogs, TRPV1 antagonists). These molecules exhibit restricted rotation around the C–N amide bond, leading to the presence of distinct rotamers (E/Z isomers) in solution at room temperature.
This phenomenon often results in spectral doubling or line broadening , which can be mistaken for impurities. This guide compares the "Standard" approach (CDCl₃ at RT) with the "High-Performance" alternative (VT-NMR in DMSO-d₆) to demonstrate why thermal coalescence is required for validation.
Performance Comparison: Characterization Methods
Feature
Method A: Standard (Baseline)
Method B: High-Performance (Recommended)
Technique
1H NMR at 298 K (25°C)
Variable Temperature (VT) 1H NMR at 373 K (100°C)
Solvent
Chloroform-d (CDCl₃)
DMSO-d₆ (or Tetrachloroethane-d₂)
Spectrum Appearance
Complex: Signals are doubled (approx. 60:40 ratio). Peaks may appear broad or "hump-like."
Simplified: Rapid rotation averages signals into sharp, single peaks.
Integration Accuracy
Low: Overlapping rotamer peaks make precise integration difficult.
High: 1:1 correspondence with proton count.
Purity Assessment
Ambiguous: Minor rotamer often confused with impurities (approx. 5-15% error margin).
Definitive: Confirms single chemical entity.
Cost/Time
Low / 10 mins
Moderate / 45 mins (equilibration time).
Technical Analysis: The Rotamer Challenge
Structural Causality
The target molecule contains a tertiary amide bond connecting a cinnamoyl group and an N-methyl-N-(4-methoxyphenethyl) amine. Due to the partial double-bond character of the amide (N–C=O resonance), the energy barrier to rotation is significant (~15–20 kcal/mol).
At 25°C (Slow Exchange Regime): The NMR timescale is faster than the molecular rotation. The instrument "sees" two distinct populations (cis and trans relative to the carbonyl oxygen).
At 100°C (Fast Exchange Regime): Thermal energy overcomes the rotational barrier. The instrument records a weighted average, collapsing the doublets into singlets.
Visualizing the Workflow
The following diagram illustrates the decision logic for characterizing this compound, ensuring researchers do not misinterpret rotamers as impurities.
Caption: Logical workflow for distinguishing amide rotamers from synthetic impurities using Variable Temperature NMR.
Experimental Data & Assignment
A. Predicted Spectral Data (Comparison)
The following table contrasts the expected chemical shifts in the "Standard" vs. "High-Performance" modes. Note the simplification in Method B.
Proton Environment
Method A: CDCl₃ (298 K) (Split Signals)
Method B: DMSO-d₆ (373 K) (Coalesced)
Vinyl H (α to CO)
Doublet of doublets: δ 6.85 & 6.95 (J ≈ 15.5 Hz)
Single Doublet: δ 7.05 (J = 15.8 Hz)
Vinyl H (β to Ph)
Doublet of doublets: δ 7.65 & 7.72 (J ≈ 15.5 Hz)
Single Doublet: δ 7.55 (J = 15.8 Hz)
N-Methyl (-NCH₃)
Two Singlets: δ 2.98 (major) & 3.08 (minor)
Sharp Singlet: δ 3.05
N-Methylene (-NCH₂-)
Two Triplets: δ 3.65 & 3.75
Single Triplet: δ 3.70
Benzylic (-CH₂-)
Two Triplets: δ 2.85 & 2.92
Single Triplet: δ 2.88
Methoxy (-OCH₃)
Singlet: δ 3.80 (Usually unaffected)
Singlet: δ 3.78
Aromatic Protons
Multiplet: δ 6.80–7.50 (Overlapping)
Resolved Multiplets: δ 6.85–7.60
B. Interpretation Key
The Vinyl Region: The trans-cinnamide double bond protons (
) are the most diagnostic. In CDCl₃, you will see two pairs of doublets.[1] If you integrate them, the sum will equal 1H each, but split in a ratio (e.g., 0.6 : 0.4).
The N-Methyl Group: This is the easiest marker. If you see two singlets around 3.0 ppm that integrate to 3H total, it is rotamerism, not a methyl impurity.
Detailed Experimental Protocol (Method B)
To achieve the "High-Performance" result, follow this self-validating protocol.
Materials
Compound: ~5–10 mg of N-(4-Methoxyphenethyl)-N-methylcinnamide.
Solvent: 0.6 mL DMSO-d₆ (99.9% D). Note: CDCl₃ cannot be used for high-temperature VT (boiling point is too low).
Tube: High-quality 5mm NMR tube (rated for >100°C).
Step-by-Step Methodology
Preparation: Dissolve the sample in DMSO-d₆. Ensure the solution is clear and free of suspended solids (filter if necessary).
Initial Scan (298 K):
Insert sample and lock/shim at room temperature (25°C).
Acquire a standard 1H spectrum (16 scans).
Validation Check: Confirm the presence of split peaks (rotamers) to establish a baseline.
Heating Phase:
Set the probe temperature to 373 K (100°C) .
CRITICAL: Allow 10–15 minutes for thermal equilibration. The lock signal will drift; re-shim the magnet after the temperature stabilizes.
Adjust the "lift" air or spinning gas if necessary to prevent turbulence at high heat (though non-spinning is often preferred for VT).
Acquisition (373 K):
Acquire the spectrum (16–32 scans).
Validation Check: The split peaks should now appear as sharp singlets/doublets.
Cool Down:
Return the probe to 298 K immediately after the experiment to preserve probe longevity.
References
Rotamerism in N-Methyl Amides
Harikrishna, K., et al. "Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides." Indian Journal of Chemistry, 2015.
Context: Establishes the baseline behavior of N-methyl amide rotamers and the necessity of VT-NMR.
Cinnamide Synthesis & Characterization
RSC Advances. "Synthesis and characterization of cinnamides." Royal Society of Chemistry, 2014.
Context: Provides comparative chemical shifts for the cinnamoyl fragment in similar environments.
Comparative IC50 Values of Cinnamide Analogs for Tyrosinase
Executive Summary Tyrosinase inhibitors are critical in two major sectors: dermatological therapeutics (treating hyperpigmentation, melasma) and food chemistry (preventing enzymatic browning). While Kojic acid and Arbuti...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Tyrosinase inhibitors are critical in two major sectors: dermatological therapeutics (treating hyperpigmentation, melasma) and food chemistry (preventing enzymatic browning). While Kojic acid and Arbutin remain industry standards, their application is often limited by instability, low bioavailability, or potential cytotoxicity.
Cinnamide analogs (derivatives of cinnamic acid containing an amide linker) have emerged as superior alternatives. Unlike their parent cinnamic acid—which exhibits weak inhibition—specific N-substituted cinnamamides demonstrate IC50 values in the low micromolar range (<10 µM), often outperforming Kojic acid by 2- to 15-fold depending on the structural substitution.
This guide provides a data-driven comparison of these analogs, elucidating the Structure-Activity Relationships (SAR) that drive their potency and detailing the validated experimental protocols required to reproduce these results.
Mechanistic Insight: The Cinnamide Advantage
To understand the potency differences, one must analyze the interaction at the active site. Tyrosinase is a copper-containing metalloenzyme.
The Scaffold: The
-unsaturated carbonyl pharmacophore in cinnamamides mimics the structure of L-Tyrosine and L-DOPA.
The Warhead: The amide nitrogen allows for diverse substitutions (morpholine, piperazine) that can reach secondary binding pockets, stabilizing the enzyme-inhibitor complex more effectively than the ester linkage found in cinnamates.
Inhibition Mode: Most potent cinnamamides act as competitive inhibitors , binding to the active site and preventing the entry of the phenolic substrate.
Diagram: Mechanism of Tyrosinase Inhibition by Cinnamamides
Figure 1: Competitive inhibition mechanism where cinnamamide analogs sterically and electronically mimic the substrate, blocking the copper active site.
Comparative Analysis of IC50 Values
The following data aggregates results from high-impact studies. Note that IC50 values are assay-dependent; comparisons should only be drawn within the same experimental context (Enzyme source/Substrate).
Table 1: High-Potency Cinnamamides vs. Kojic Acid (Standard)
To generate valid IC50 data comparable to the tables above, you must use a standardized spectrophotometric assay. This protocol uses L-DOPA as the substrate, tracking the formation of Dopachrome at 475 nm.
Substrate: L-DOPA (3,4-Dihydroxy-L-phenylalanine), 0.5 mM stock.
Buffer: 50 mM Phosphate Buffer (pH 6.8).
Inhibitor Stock: Dissolve cinnamide analogs in DMSO (ensure final DMSO conc < 2% to prevent enzyme denaturation).
Workflow Diagram
Figure 2: Step-by-step workflow for the high-throughput screening of tyrosinase inhibitors.
Calculation
Calculate the percentage of inhibition using the following formula:
Abs_sample: Activity with inhibitor.
Abs_control: Activity with enzyme + substrate + DMSO (no inhibitor).
Abs_blank: Buffer only (no enzyme).
Critical Evaluation & Limitations
While cinnamamide analogs show superior IC50 values, researchers must validate three additional parameters before moving to formulation:
Solubility: Many high-potency cinnamamides (especially halogenated ones) have poor water solubility. Formulation with liposomes or co-solvents (e.g., propylene glycol) is often required.
Safety (Cytotoxicity): A low IC50 against the enzyme does not guarantee safety. Compounds must be tested on B16F10 melanoma cells to ensure they inhibit melanogenesis without killing the cells (MTT assay).
Reversibility: Confirm if the inhibition is reversible (competitive) or irreversible (suicide inhibition). Reversible inhibitors are generally preferred for cosmetic safety to avoid permanent depigmentation (leukoderma).
References
Comparison of Cinnamide Analogs vs. Kojic Acid:
Lee, S. Y., et al. (2019).[2] "Tyrosinase inhibition and anti-melanin generation effect of cinnamamide analogues."[2] Bioorganic Chemistry.
Key Finding: Identified morpholino-cinnamamides with >90% inhibition at 25 µM.
Structure-Activity Relationships (SAR) of Cinnamates:
Shi, Y., et al. (2016). "Design, synthesis and evaluation of cinnamic acid ester derivatives as mushroom tyrosinase inhibitors." MedChemComm.
Key Finding: Ester vs. Amide comparison and the impact of hydroxyl positioning.
Standard Assay Protocols:
Sigma-Aldrich Technical Bulletin. "Enzymatic Assay of Tyrosinase (EC 1.14.18.1)."
Mechanistic Review:
Pillaiyar, T., et al. (2017). "Skin whitening agents: Medicinal chemistry perspective of tyrosinase inhibitors."[3] Journal of Enzyme Inhibition and Medicinal Chemistry.
Mass Spectrometry Fragmentation Patterns of Phenethyl Cinnamides: A Comparative Guide to ESI-Q-TOF vs. Triple Quadrupole Platforms
Introduction & Scientific Context Phenethyl cinnamides, including derivatives like N-phenethylcinnamamide and N-caffeoyltyramine, are a vital class of secondary metabolites widely distributed in the plant kingdom ()[1]....
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Context
Phenethyl cinnamides, including derivatives like N-phenethylcinnamamide and N-caffeoyltyramine, are a vital class of secondary metabolites widely distributed in the plant kingdom ()[1]. These compounds exhibit significant pharmacological properties, serving as potent α-glucosidase inhibitors, anti-inflammatory agents, and monoamine oxidase (MAO) inhibitors ()[2]. However, their structural diversity—often involving varying degrees of hydroxylation, methoxylation, and cis/trans isomerization—presents a formidable analytical challenge when extracting from complex plant matrices like Scopolia tangutica[3].
In drug development and phytochemical profiling, mass spectrometry (MS) coupled with liquid chromatography (LC) is the cornerstone for characterizing these amides. This guide provides an in-depth comparison of two dominant MS architectures—High-Resolution Quadrupole Time-of-Flight (ESI-Q-TOF) and Triple Quadrupole (ESI-QqQ) —detailing their specific utility in elucidating fragmentation patterns and quantifying phenethyl cinnamides[4].
Mechanistic Principles: Fragmentation Pathways
To optimize any MS method, one must first understand the gas-phase behavior of the analyte. Under positive Electrospray Ionization (ESI+), phenethyl cinnamides readily accept a proton at the highly electronegative amide carbonyl oxygen or the nitrogen atom, forming a stable [M+H]⁺ precursor ion.
Upon entering the collision cell and undergoing Collision-Induced Dissociation (CID) with an inert gas (e.g., Argon or Nitrogen), the molecule systematically fragments. The causality of this fragmentation is driven by the relative bond dissociation energies and the stability of the resulting carbocations:
Amide Bond Cleavage (The Primary Pathway): The most labile site is the C-N amide bond. Cleavage here typically results in charge retention on the cinnamoyl moiety, generating an intense acylium/cinnamoyl cation (e.g., m/z 131 for an unsubstituted cinnamoyl group, or m/z 163 for a caffeoyl group)[3].
Neutral Loss: The phenethylamine portion is often lost as a neutral amine molecule.
Secondary Fragmentation: At higher collision energies, the phenethyl moiety can independently form a highly stable, resonance-stabilized tropylium ion (m/z 91) or substituted tropylium derivatives.
Figure 1: ESI-MS/MS CID fragmentation pathway of protonated phenethyl cinnamides.
Platform Comparison: ESI-Q-TOF vs. Triple Quadrupole (QqQ)
The choice of mass analyzer dictates the type of data acquired. While both platforms utilize quadrupole mass filters, their terminal detection mechanisms serve entirely different analytical goals.
ESI-Q-TOF (Structural Elucidation): Q-TOF instruments measure the time it takes for ions to travel through a flight tube, providing ultra-high mass resolution and exact mass measurements (<2 ppm error). This is critical for untargeted metabolomics. When analyzing a complex extract, Q-TOF allows researchers to determine the exact empirical formula of unknown cinnamamide derivatives based on isotopic distribution and exact mass ()[3].
ESI-QqQ (Targeted Quantification): QqQ instruments excel in Multiple Reaction Monitoring (MRM) mode. By fixing Q1 to transmit only the precursor ion and Q3 to transmit only a specific product ion (e.g., the m/z 252 → 131 transition), the detector effectively ignores matrix interference. This results in unparalleled signal-to-noise ratios, making QqQ the platform of choice for pharmacokinetic (PK) studies where trace-level quantification is required ()[4].
To ensure reproducibility and scientific rigor, the following protocols outline the step-by-step methodologies for both discovery and targeted phases.
Figure 2: LC-MS/MS workflows: Q-TOF (untargeted) vs. QqQ (targeted) analysis.
Protocol A: Structural Elucidation using ESI-Q-TOF (Untargeted Profiling)
Objective: Identify novel phenethyl cinnamide derivatives in a crude plant extract.
Sample Preparation: Extract plant material using 70% aqueous methanol. Causality: Methanol effectively disrupts cellular matrices and solubilizes both polar (glycosylated) and non-polar (aglycone) cinnamamides.
Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column. Use a mobile phase of (A) Water + 0.1% Formic Acid and (B) Acetonitrile + 0.1% Formic Acid. Causality: Formic acid acts as a proton donor, ensuring maximum ionization efficiency ([M+H]⁺) in the ESI source while suppressing silanol interactions on the column for sharper peaks.
MS Acquisition (Data-Dependent Auto-MS/MS):
Set the TOF detector to scan a mass range of m/z 100–1000.
Apply a dynamic Collision Energy (CE) ramp from 15 eV to 40 eV. Causality: Ramping the CE ensures that both fragile precursor ions and tough, low-mass diagnostic fragments (like the tropylium ion) are captured in a single composite MS/MS spectrum.
Self-Validation: Calculate the mass error of the precursor ion. A self-validating result must yield a mass error of ≤ 5 ppm compared to the theoretical monoisotopic mass.
Protocol B: Targeted MRM Quantification using ESI-QqQ
Objective: Quantify N-caffeoyltyramine in mammalian plasma for a pharmacokinetic study.
Sample Preparation: Perform protein precipitation by adding 3 volumes of cold acetonitrile to 1 volume of plasma. Centrifuge at 14,000 x g. Causality: Acetonitrile denatures plasma proteins, releasing protein-bound cinnamamides into the supernatant while precipitating the macromolecules that would otherwise clog the ESI capillary.
Compound Optimization (Infusion): Direct-infuse a 1 µg/mL standard of N-caffeoyltyramine into the ESI source.
Optimize the Declustering Potential (DP) to maximize the m/z 298 precursor ion.
Optimize the Collision Energy (CE) to maximize the most abundant product ion (e.g., m/z 163).
MRM Method Construction: Program the QqQ to monitor the specific transition (m/z 298.1 → 163.1). Set a dwell time of 50 ms. Causality: A 50 ms dwell time ensures enough data points (≥15) across the narrow UHPLC chromatographic peak for accurate integration.
Self-Validation: Construct a calibration curve using an internal standard (e.g., isotopically labeled cinnamamide). A self-validating protocol requires the curve to have an R² ≥ 0.99 and Quality Control (QC) samples to fall within ±15% of their nominal concentration.
Data Interpretation & Causality in Experimental Choices
When interpreting MS data for phenethyl cinnamides, it is crucial to recognize the limitations of mass spectrometry regarding stereochemistry. While ESI-MS/MS provides rich structural connectivity data, it cannot easily distinguish between cis and trans isomers of cinnamamides, as they yield identical fragmentation patterns and exact masses[2]. Therefore, the causality behind employing a high-resolution UHPLC gradient prior to MS is to resolve these geometric isomers based on their distinct hydrophobicities and dipole moments before they enter the ionization source.
Furthermore, matrix effects—where co-eluting compounds suppress the ionization of the target analyte—are a persistent threat in LC-MS. The QqQ platform inherently mitigates this during quantification because the dual mass-filtering (MRM) blinds the detector to the background matrix[5]. Conversely, when using Q-TOF for quantification, analysts must rely on narrow-width extracted ion chromatograms (XICs) to computationally filter out the matrix, which, while effective, generally falls short of the absolute sensitivity achieved by a dedicated QqQ system[4].
References
Berti, F., Tamburello, E. M., & Forzato, C. (2025). "p-Coumaroyl Amides from the Plant Kingdom: A Comprehensive Review of Natural Sources, Biosynthesis, and Biological Activities." Molecules, 30(6), 1259. URL:[Link]
Du, N., Zhou, W., Jin, H., & Liang, X. (2019). "Characterization of tropane and cinnamamide alkaloids from Scopolia tangutica by high-performance liquid chromatography with quadrupole time-of-flight tandem mass spectrometry." Journal of Separation Science, 42(6), 1163–1173. URL:[Link]
Dillen, L., et al. (2012). "Comparison of triple quadrupole and high-resolution TOF-MS for quantification of peptides." Bioanalysis, 4(5), 565–579. URL:[Link]
Liu, Y., et al. (2017). "Rapid Screening for α-Glucosidase Inhibitors from Gymnema sylvestre by Affinity Ultrafiltration–HPLC-MS." Frontiers in Pharmacology. URL:[Link]
Validating purity of N-methyl cinnamide using elemental analysis
Validating the Purity of N-Methyl Cinnamide: A Comparative Guide to Elemental Analysis and Orthogonal Techniques In drug development and fine chemical synthesis, the molecular integrity of intermediates like N-methyl cin...
Author: BenchChem Technical Support Team. Date: March 2026
Validating the Purity of N-Methyl Cinnamide: A Comparative Guide to Elemental Analysis and Orthogonal Techniques
In drug development and fine chemical synthesis, the molecular integrity of intermediates like N-methyl cinnamide (
) is non-negotiable. As a Senior Application Scientist, I frequently observe research teams relying solely on a single analytical technique to declare a compound "pure." However, true purity validation is not a single data point; it is a self-validating system of orthogonal methods.
This guide objectively compares Elemental Analysis (EA) against modern alternatives like quantitative NMR (qNMR) and HPLC-UV, providing the mechanistic causality behind experimental choices to ensure your N-methyl cinnamide meets the highest analytical standards.
The Theoretical Framework of Elemental Analysis
Elemental Analysis, specifically CHN combustion analysis, determines the bulk elemental composition of a sample. According to the American Chemical Society (ACS) guidelines, the experimentally found mass percentages for carbon, hydrogen, and nitrogen must fall within ±0.4% of the calculated theoretical values to establish identity and demonstrate sufficient purity for publication[1][2].
For N-methyl cinnamide (Molecular Weight: 161.20 g/mol ), the theoretical mass fractions are:
Carbon (C): 74.51%
Hydrogen (H): 6.88%
Nitrogen (N): 8.69%
Oxygen (O): 9.92% (Typically calculated by difference or via direct pyrolysis).
While the ±0.4% threshold is historically trusted, it possesses mechanistic blind spots. For instance, if a sample is contaminated with 1% of an inorganic salt (e.g., NaCl) from an aqueous workup, the carbon content will drop proportionally, causing the sample to fail EA without identifying the culprit[2][3]. Conversely, isomeric impurities (which share the exact empirical formula) will perfectly pass EA, masking underlying synthetic failures.
Comparative Analysis of Purity Techniques
To build a robust validation system, we must compare EA against orthogonal techniques. No single instrument provides a complete picture of purity; they must be used in concert to cross-validate findings.
Table 1: Objective Comparison of Purity Validation Techniques for N-Methyl Cinnamide
Analytical Technique
Primary Analyte Focus
Mechanistic Strengths
Critical Limitations
Elemental Analysis (CHN)
Bulk elemental composition
Universal detection of C, H, N; highly standardized and ACS accepted[1].
Blind to structural isomers; cannot distinguish specific impurities (e.g., salts vs. solvents)[3].
Quantitative NMR (qNMR)
Absolute molar purity
Non-destructive; identifies organic impurities and residual solvents simultaneously[4][5].
Lower sensitivity for trace inorganic salts; requires high-purity internal standards[6].
HPLC-UV
Chromatographic purity
Excellent for separating structurally similar organic impurities (e.g., E/Z isomers).
Requires a chromophore; entirely blind to non-UV absorbing salts and aliphatic solvents.
ICP-MS (USP <232>/<233>)
Trace elemental impurities
Extreme sensitivity (ppb/ppt) for heavy metals (Pb, As, Cd, Hg)[7][8].
Expensive; requires acid digestion; does not measure bulk organic purity[8].
To ensure data trustworthiness, protocols must be designed to validate themselves. Below are the step-by-step methodologies for CHN analysis and its orthogonal qNMR counterpart, emphasizing the causality behind each critical step.
Instrument Calibration: Calibrate the elemental analyzer using a certified reference material (CRM) such as Acetanilide (
).
Causality: Acetanilide closely matches the C:N ratio and combustion thermodynamics of N-methyl cinnamide, minimizing matrix-induced calibration errors.
Sample Preparation: Dry the N-methyl cinnamide sample in a vacuum desiccator over
for 24 hours prior to analysis.
Causality: N-methyl cinnamide can harbor trace atmospheric moisture. Because water contains 11.1% hydrogen, even 0.5% residual moisture will artificially inflate the %H value while depressing %C and %N, leading to a false failure[1].
Weighing and Encapsulation: Weigh exactly 1.5–2.0 mg of the dried sample into a combustible tin capsule using a microbalance.
Causality: The tin capsule acts as a thermodynamic catalyst. During flash combustion in an
-enriched helium stream at 1000°C, the oxidation of tin is highly exothermic, driving the localized temperature to ~1800°C. This extreme heat ensures the complete cleavage and oxidation of the robust aromatic ring[6].
Detection: Combustion gases (
, , ) pass over a copper reduction column to convert to , are separated via a GC column, and quantified using a Thermal Conductivity Detector (TCD).
Protocol 2: Orthogonal Validation via
qNMR
Internal Standard (IS) Selection: Select Maleic acid (TraceCERT® grade) as the internal standard.
Causality: Maleic acid provides a sharp, highly stable singlet at ~6.3 ppm in DMSO-
. This specific chemical shift perfectly avoids overlap with the N-methyl doublet (~2.8 ppm) and the aromatic/alkenyl protons (6.5–7.6 ppm) of N-methyl cinnamide[4][6].
Sample Preparation: Accurately co-weigh ~10 mg of N-methyl cinnamide and ~5 mg of Maleic acid into a vial. Dissolve completely in 0.6 mL of DMSO-
.
NMR Acquisition: Acquire the
spectrum with a relaxation delay () of at least 5 times the longest longitudinal relaxation time () of the protons of interest (typically seconds).
Causality: In absolute quantitative NMR, the integration area must perfectly reflect the molar ratio of protons. Insufficient relaxation delay causes signal saturation, skewing the integration and yielding an inaccurate absolute purity value[4][5].
Data Interpretation: Simulated Validation Scenarios
When evaluating N-methyl cinnamide, discrepancies between techniques reveal the exact nature of the contamination.
Table 2: Simulated Experimental Validation Data for N-Methyl Cinnamide Batches
Batch
%C (Calc: 74.51)
%H (Calc: 6.88)
%N (Calc: 8.69)
EA Result (±0.4% Limit)
qNMR Purity (%)
HPLC Purity (%)
Diagnostic Conclusion
Batch A
74.42
6.91
8.65
PASS
99.6
99.8
Validated high-purity material.
Batch B
73.60
6.80
8.58
FAIL (%C dev: -0.91)
98.8
99.7
Inorganic salt contamination (e.g., NaCl). HPLC is blind to it; EA detects the bulk dilution[2].
Batch C
74.50
6.89
8.68
PASS
92.4
93.1
Isomeric impurity present. EA cannot distinguish isomers; HPLC/qNMR correctly flags the failure.
Orthogonal Purity Validation Workflow
To systematize this logic, the following workflow demonstrates how a self-validating system routes analytical decisions based on orthogonal data inputs.
Orthogonal purity validation workflow for N-methyl cinnamide combining EA, qNMR, and HPLC.
References
ACS Research Data Guidelines: Organic Chemistry Data | acs.org | 1
An International Study Evaluating Elemental Analysis | ACS Central Science | acs.org | 2
Comparison and Determination of the Content of Mosapride Citrate by Different qNMR Methods | nih.gov | 6
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | acs.org | 4
Chemists Debate the Value of Elemental Analysis | ACS Central Science | acs.org | 3
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective | nih.gov |5
High-Fidelity FTIR Analysis of Cinnamide Scaffolds: A Process Analytical Guide
Topic: FTIR Spectral Analysis of Amide Bond Formation in Cinnamides Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Author Role: Senior Application Scientist E...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: FTIR Spectral Analysis of Amide Bond Formation in Cinnamides
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Author Role: Senior Application Scientist
Executive Summary
In the high-stakes environment of medicinal chemistry, the cinnamide moiety (α,β-unsaturated amide) represents a privileged scaffold, ubiquitous in anti-inflammatory and anticancer therapeutics. While NMR remains the gold standard for structural elucidation, it is often a bottleneck for reaction monitoring.
This guide objectively compares Fourier Transform Infrared (FTIR) spectroscopy against traditional alternatives (NMR, HPLC-MS) for the specific application of monitoring cinnamide bond formation . It demonstrates how FTIR serves as a superior Process Analytical Technology (PAT) tool for real-time kinetic profiling, offering a self-validating workflow that distinguishes true covalent amidation from non-covalent salt formation—a common pitfall in amide coupling.
Part 1: Comparative Technology Analysis
For a drug development professional, the choice of analytical method dictates the speed of the Design-Make-Test-Analyze (DMTA) cycle. The following table contrasts FTIR with NMR and HPLC-MS, specifically for the synthesis of cinnamides.
Table 1: Comparative Efficacy for Cinnamide Synthesis Monitoring
Feature
FTIR (ATR/In-Situ)
High-Field NMR (H)
HPLC-MS
Primary Data Output
Functional Group Transformation (Vibrational Modes)
Atom Connectivity & Electronic Environment
Component Separation & Mass/Charge Ratio
Time-to-Result
Real-Time / < 1 min
High Latency (15–60 min prep + acq)
Medium Latency (10–30 min run)
Sample State
Native (Solid/Liquid/Slurry)
Solution (Deuterated Solvents required)
Solution (Dilution required)
Amide Verification
Excellent (Amide I & II bands are diagnostic)
Excellent (Amide proton shift)
Good (Mass confirmation, but isomers can confuse)
Differentiation: Salt vs. Amide
High (Distinct vs )
Medium (Proton exchange can obscure signals)
Low (Salts dissociate in mobile phase)
OpEx Cost
Low (No consumables)
High (Cryogens, D-solvents)
High (Columns, Solvents)
Expert Insight: While NMR is non-negotiable for final structure confirmation, FTIR is the superior choice for reaction optimization and endpoint determination. The ability to monitor the reaction in-situ without quenching allows for the detection of transient intermediates (like activated esters) that HPLC often misses.
Part 2: The Spectral Fingerprint of Cinnamides
To use FTIR effectively, one must understand the vibrational causality. Cinnamides possess a conjugated system (
) that alters standard amide frequencies.
The Conjugation Effect
Unlike aliphatic amides, the
-unsaturation in cinnamides allows delocalization of -electrons between the alkene and the carbonyl group. This weakens the bond character, shifting the Amide I band to lower wavenumbers compared to non-conjugated amides.
Table 2: Diagnostic Spectral Markers for Cinnamide Formation
Functional Group
Mode
Wavenumber ()
Diagnostic Value
Reactant: Cinnamic Acid
Stretch (Acid)
Disappears. High intensity.
Reactant: Amine
Stretch
Shifts/Changes profile. Doublet (primary) Singlet (secondary amide).
Product: Cinnamide
Amide I ( Stretch)
Appears. The "Truth" Peak. Lower freq due to conjugation.
Product: Cinnamide
Amide II ( Bend)
Appears. Critical for distinguishing amide from ester/acid.
Conjugated Alkene
Stretch
Often appears as a shoulder on the Amide I band.
Part 3: Experimental Protocol & Self-Validating Workflow
Protocol: Synthesis of N-Benzylcinnamide via Acid Chloride Method
Objective: Monitor the conversion of Cinnamic Acid to N-Benzylcinnamide using ATR-FTIR.
Step-by-Step Methodology
Baseline Acquisition (The Zero Point):
Clean the ATR crystal (Diamond/ZnSe) with isopropanol.
Checkpoint: Monitor the shift of the carbonyl peak from
(Acid) to (Acid Chloride). If this shift does not occur, the activation failed.
Coupling (The Critical Event):
Cool the solution to 0°C. Add Triethylamine (base) and Benzylamine (1.1 eq).
Sampling: Take aliquots every 15 minutes, evaporate solvent on the ATR crystal, and scan.
Data Interpretation (The Decision Matrix):
Target: Disappearance of Acid Chloride peak (
) and Acid peak ().
Confirmation: Appearance of Amide I (
) and Amide II () .
The "Salt Trap" (Self-Validation)
A common error is confusing an ammonium carboxylate salt (formed if coupling fails but acid/base react) with the amide product.
Amide: Sharp Amide I (
) + Amide II ().
Salt: Strong asymmetric carboxylate stretch (
) at but ABSENCE of the distinct Amide I carbonyl peak at .
Validation Rule: If you see a broad band at 1580 but no shoulder at 1655, you have made a salt, not a covalent bond.
Part 4: Visualization of Logic and Workflow
Diagram 1: Spectral Causality & Shift Logic
This diagram illustrates the mechanistic shift in vibrational frequency driven by the chemical transformation.
Caption: Figure 1. Vibrational frequency shifts during the reaction pathway. Note the blue-shift during activation (induction) and the red-shift during amidation (resonance).
Diagram 2: Analytical Decision Matrix
A flowchart for the scientist to validate the reaction endpoint.
Caption: Figure 2. The FTIR Decision Matrix. This logic gate prevents false positives by distinguishing true amides from unreacted intermediates or salt byproducts.
References
Royal Society of Chemistry. Electronic Supplementary Information: FTIR verification of amide bond formation.[1] Retrieved from
Specac. Interpreting Infrared Spectra: Amide I and II Bands. Retrieved from
Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from
National Institutes of Health (PMC). FT-IR Spectroscopic Analysis of Secondary Structures: Amide I Deconvolution. Retrieved from
Mettler Toledo. Combining ATR-FTIR Spectroscopy, HPLC, and NMR for Reaction Kinetics. Retrieved from
ResearchGate. Diverse strategies for the synthesis of cinnamides from cinnamic acids. Retrieved from
Comparative Metabolic Stability of N-Methyl vs. NH Cinnamides: A Guide for Drug Discovery Professionals
Introduction: The Critical Role of Amide Stability in Drug Design In the landscape of medicinal chemistry, the amide bond is a cornerstone functional group, prevalent in a vast array of therapeutic agents. Its stability,...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Critical Role of Amide Stability in Drug Design
In the landscape of medicinal chemistry, the amide bond is a cornerstone functional group, prevalent in a vast array of therapeutic agents. Its stability, however, presents a significant challenge in drug development. Amide-containing drugs are often susceptible to in vivo hydrolysis by a host of amidases and proteases, leading to rapid clearance, poor bioavailability, and truncated half-lives.[1][2] This guide provides a comparative analysis of the metabolic stability of two closely related cinnamamide scaffolds: the secondary (NH) cinnamides and their tertiary, N-methylated (N-Me) counterparts.
The strategic modification of an NH amide to an N-Me amide is a common tactic employed by medicinal chemists to enhance drug-like properties.[3] This seemingly minor addition of a methyl group can profoundly alter a molecule's physicochemical and pharmacokinetic profile.[4] It eliminates a hydrogen bond donor, which can impact cell permeability and target engagement, and introduces steric bulk around the labile amide bond.[5][6] This guide will dissect the metabolic consequences of this modification, providing experimental frameworks and mechanistic insights to inform rational drug design.
Core Metabolic Fates: A Tale of Two Pathways
The metabolic vulnerability of a cinnamamide is primarily dictated by two enzymatic systems: hydrolytic enzymes (amidases/esterases) and oxidative enzymes (cytochrome P450s). The substitution pattern on the amide nitrogen fundamentally dictates which pathway predominates.
NH Cinnamides: These secondary amides are prime substrates for hydrolytic cleavage. Enzymes such as carboxylesterases, which are abundant in the liver and plasma, can catalyze the hydrolysis of the amide bond to yield the corresponding cinnamic acid and amine metabolites, effectively inactivating the drug.[7][8]
N-Methyl Cinnamides: The introduction of a methyl group provides steric shielding, rendering the amide bond significantly more resistant to direct hydrolysis by amidases.[5][7] However, this modification introduces a new metabolic liability: N-demethylation. This oxidative reaction, primarily mediated by cytochrome P450 (CYP) enzymes in the liver (e.g., CYP3A4, CYP2D6, CYP2C9), removes the methyl group to form a carbinolamide intermediate that then decomposes to the corresponding NH cinnamamide and formaldehyde.[9][10][11] This newly formed NH cinnamamide is then susceptible to the same hydrolytic cleavage as its parent counterpart.
This trade-off is central to the strategic decision of N-methylation. While stability against plasma hydrolases is often dramatically improved, the compound's fate becomes more reliant on hepatic CYP activity.
Visualizing the Metabolic Divergence
The following diagrams illustrate the principal metabolic pathways for each cinnamamide class.
Caption: Primary metabolic route for NH cinnamides via direct hydrolysis.
Caption: Primary metabolic route for N-Me cinnamides via CYP-mediated N-demethylation.
Experimental Benchmarking: In Vitro Stability Assays
To quantify the metabolic stability of these two classes, two primary in vitro assays are indispensable: the Plasma Stability Assay and the Liver Microsomal Stability Assay.[12] These assays model the two key metabolic environments and provide quantitative data, such as half-life (t½) and intrinsic clearance (CLint), to rank-order compounds and predict in vivo behavior.[13][14]
Comparative Stability Data (Illustrative)
The following tables present representative data comparing a hypothetical pair of NH cinnamamide (Compound A) and N-Methyl cinnamamide (Compound B) analogs.
Table 1: Human Plasma Stability
Compound ID
Structure
Half-life (t½, min)
% Remaining at 120 min
Primary Metabolic Route
Compound A
NH Cinnamide
25
< 5%
Amide Hydrolysis
Compound B
N-Methyl Cinnamide
> 240
> 95%
Negligible
Table 2: Human Liver Microsomal (HLM) Stability
Compound ID
Structure
Half-life (t½, min)
Intrinsic Clearance (CLint, µL/min/mg protein)
Primary Metabolic Route
Compound A
NH Cinnamide
55
22.5
Amide Hydrolysis / Oxidation
Compound B
N-Methyl Cinnamide
38
32.5
CYP-mediated N-demethylation
Analysis of Results:
Plasma Stability: The data clearly illustrates the protective effect of N-methylation. Compound A (NH) is rapidly degraded by plasma hydrolases, while Compound B (N-Me) is exceptionally stable.[15][16][17] This is a crucial advantage for drugs requiring sustained plasma exposure.
Liver Microsomal Stability: In the liver microsome environment, which is rich in CYP enzymes, the story is different.[18] Compound B is cleared more rapidly than Compound A. This is because the N-methyl group provides a readily accessible site for oxidative metabolism by CYPs, leading to efficient N-demethylation. While Compound A is also metabolized, its clearance rate in this system is lower, indicating that direct amide hydrolysis by microsomal enzymes may be less efficient than CYP-mediated oxidation of the N-methyl group.
Experimental Protocols
To ensure data is reproducible and trustworthy, standardized protocols are essential. The following are detailed, step-by-step methodologies for the key stability assays.
Protocol 1: Liver Microsomal Stability Assay
This assay determines the rate of metabolism of a compound by liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of Phase I enzymes like CYPs.[19][20]
Materials:
Pooled Human Liver Microsomes (e.g., from a commercial supplier)
Test Compound (10 mM stock in DMSO)
Phosphate Buffer (100 mM, pH 7.4)
NADPH Regenerating System (or NADPH stock solution)
Control Compounds (e.g., Verapamil for high clearance, Dextromethorphan for moderate clearance)[18]
Acetonitrile (ACN) with internal standard (for reaction termination)
96-well plates, LC-MS/MS system
Procedure:
Preparation: Thaw liver microsomes on ice. Prepare a working solution of microsomes in phosphate buffer (final concentration typically 0.5 mg/mL).[19]
Compound Addition: Add the test compound to the microsomal solution to a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.25%.[15]
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH solution.[20] For a negative control (-NADPH), add buffer instead.
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding a 2-3 fold volume of ice-cold acetonitrile containing an internal standard.[18][21] The 0-minute sample is taken immediately after adding NADPH.
Sample Processing: Centrifuge the plate to precipitate proteins.
Analysis: Transfer the supernatant to a new plate and analyze the disappearance of the parent compound using a validated LC-MS/MS method.
Data Analysis: Plot the natural logarithm of the percent remaining of the test compound against time. The slope of the line (-k) is used to calculate the half-life (t½ = 0.693 / k) and intrinsic clearance (CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein)).[21]
Protocol 2: Plasma Stability Assay
This assay evaluates a compound's susceptibility to degradation by hydrolytic enzymes present in blood plasma.[15][16]
Materials:
Pooled Human Plasma (anticoagulant, e.g., Heparin)
Test Compound (10 mM stock in DMSO)
Phosphate Buffer (pH 7.4)
Control Compound (e.g., Procaine for rapid hydrolysis)
Acetonitrile (ACN) with internal standard
96-well plates, LC-MS/MS system
Procedure:
Preparation: Thaw plasma in a 37°C water bath and centrifuge to remove any precipitates.
Compound Addition: Add the test compound to the plasma to a final concentration of 1 µM.[22]
Incubation: Incubate the plate at 37°C.
Time-Point Sampling: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold acetonitrile with an internal standard to stop the reaction.[15]
Sample Processing: Vortex and centrifuge the plate to precipitate plasma proteins.
Analysis: Transfer the supernatant for analysis by LC-MS/MS to quantify the remaining parent compound.
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample. The half-life is calculated from the slope of the plot of the natural logarithm of the percent remaining versus time.
Visualizing the Experimental Workflow
Caption: General workflow for in vitro metabolic stability assays.
Conclusion and Strategic Implications
The choice between an NH and an N-methyl cinnamamide scaffold is a critical decision in lead optimization, with significant pharmacokinetic consequences.
N-Methylation is a highly effective strategy to mitigate rapid clearance by plasma hydrolases. If a compound series suffers from poor stability in plasma or whole blood, N-methylation is a primary tool to increase residence time and overall exposure.[6]
This stability comes at the cost of creating a potential liability for CYP-mediated metabolism. The resulting N-demethylation can lead to high hepatic clearance. This is not inherently negative—it simply shifts the primary clearance mechanism from hydrolysis to oxidation. However, it exposes the compound to potential drug-drug interactions involving CYP inhibitors or inducers and inter-individual variability due to genetic polymorphisms in CYP enzymes.[23][24]
The ideal strategy depends on the therapeutic context. For a drug requiring high stability in circulation, N-methylation is advantageous. For a compound where hepatic metabolism needs to be minimized, retaining the NH amide or exploring other amide bioisosteres might be preferable.[25][26]
Ultimately, a comprehensive understanding of these competing metabolic pathways, supported by robust in vitro experimental data, empowers drug discovery teams to rationally design molecules with optimized pharmacokinetic profiles, increasing the probability of clinical success.
Protocol for the Human Liver Microsome Stability Assay - ResearchGate. ResearchGate. Available at: [Link]
Microsomal Clearance/Stability Assay - Domainex. Domainex. Available at: [Link]
ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science. BioDuro. Available at: [Link]
Metabolism of N-methyl-amide by cytochrome P450s | Request PDF - ResearchGate. ResearchGate. Available at: [Link]
Plasma Stability Assay | Bienta. Bienta. Available at: [Link]
Development and application of high throughput plasma stability assay for drug discovery | Request PDF - ResearchGate. ResearchGate. Available at: [Link]
Plasma Stability In Vitro Assay - Charnwood Discovery. Charnwood Discovery. Available at: [Link]
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Personal protective equipment for handling N-(4-Methoxyphenethyl)-N-MethylcinnaMaMide
[1] Executive Safety Summary Treat as a Potent Bioactive Entity. N-(4-Methoxyphenethyl)-N-Methylcinnamamide is a lipophilic, N-substituted amide structurally related to bioactive phenethylamines and transient receptor po...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Safety Summary
Treat as a Potent Bioactive Entity.
N-(4-Methoxyphenethyl)-N-Methylcinnamamide is a lipophilic, N-substituted amide structurally related to bioactive phenethylamines and transient receptor potential (TRP) channel modulators.[1] In the absence of a compound-specific toxicology monograph, researchers must adopt a Band 3 (Potent Compound) containment strategy. [1]
The structural convergence of a cinnamoyl core (Michael acceptor potential) and a 4-methoxyphenethyl tail suggests high membrane permeability and specific pharmacological activity.[1] Do not handle this as a generic organic intermediate.
Critical Hazard Profile (Predicted)
Hazard Class
GHS Code (Provisional)
Operational Implication
Acute Toxicity (Oral/Dermal)
H302 / H312
Harmful if swallowed or in contact with skin.[1] Systemic absorption is likely.
Skin/Eye Irritation
H315 / H319
Cinnamamides are known contact irritants.
Respiratory Sensitization
H334 (Suspected)
Avoid all dust generation.[2][3] Use HEPA filtration.
Target Organ Toxicity
H373
Potential CNS or TRP channel modulation upon repeated exposure.
Personal Protective Equipment (PPE) Matrix
Select your PPE tier based on the state of the material and the scale of operation.
Table 1: PPE Selection by Operational Scale
Operation Scale
State
Respiratory Protection
Dermal Protection
Eye/Face Protection
Analytical (<10 mg)
Solubilized
Fume Hood (Face Velocity >100 fpm)
Double Nitrile Gloves (0.11 mm min)
Safety Glasses with Side Shields
Preparative (10 mg - 1 g)
Solid/Powder
Required: N95 or P100 Respirator + Fume Hood
Double Nitrile (Outer glove: Extended Cuff)
Chemical Goggles
Bulk Handling (>1 g)
Solid/Powder
Required: PAPR (Powered Air Purifying Respirator) or Glovebox
Tyvek® Lab Coat + Double Nitrile + Sleeve Covers
Face Shield + Goggles
PPE Decision Logic (Visualization)
The following decision tree guides the researcher through the selection of appropriate containment and PPE based on the physical state and quantity of the compound.
Figure 1: Risk-based PPE selection logic ensuring respiratory protection scales with dust generation potential.
Operational Protocols
A. Receiving & Storage[5][6][7][8]
Inspection: Upon receipt, inspect the vial for breakage inside a fume hood. Do not open shipping packaging on an open bench.
Storage Conditions: Store at 2–8°C (refrigerated) to prevent thermal degradation or hydrolysis of the amide bond.
Secondary Containment: Place the primary vial inside a sealed, unbreakable secondary container (e.g., a polyethylene jar) with desiccant.
B. Safe Weighing Procedure (Static Control)
Cinnamamide derivatives often exhibit high static charge, leading to "flying powder" hazards.
Environment: Weigh only inside a certified chemical fume hood or a powder containment enclosure.
Static Elimination: Use an ionizing bar or anti-static gun on the spatula and weighing boat before contact.
Technique:
Place a pre-weighed scint vial or flask into the balance.
Transfer solid directly into the vessel.
Do not use weigh paper (high spill risk). Use a funnel or weighing boat that can be rinsed.
Cap the vessel immediately after transfer before removing from the balance.
C. Solubilization
Preferred Solvents: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) for stock solutions.
Protocol: Add solvent to the solid while the vessel is still in the hood. Vortex with the cap tightly sealed.
Safety Note: DMSO enhances skin permeability. If a DMSO solution of this compound contacts skin, the bioactive agent will be carried rapidly into the bloodstream. Double gloving is non-negotiable.
Emergency Response & Disposal
Spill Response Workflow
Minor Spill (<500 mg, Solid):
Isolate: Alert nearby personnel.
PPE Up: Don N95 respirator and double gloves.
Contain: Cover spill with wet paper towels (to prevent dust).
Clean: Wipe up carefully. Clean surface with 10% bleach (oxidizes the cinnamoyl double bond) followed by ethanol.
Major Spill (>500 mg or Solution):
Evacuate: Clear the lab area.
Ventilate: Ensure fume hoods are running; close lab doors.
Contact: Call EHS/HazMat team. Do not attempt cleanup without SCBA (Self-Contained Breathing Apparatus) if dust is airborne.[1]
Disposal[1][2][3][6][7][8][9][10][11]
Solid Waste: Dispose of as "P-List" equivalent hazardous waste (High Toxicity).[1] Do not trash.
Liquid Waste: Segregate into "Halogenated/Organic" waste streams.
Deactivation: For glassware, soak in a base bath (KOH/Isopropanol) to hydrolyze the amide bond before washing, or use a 10% Sodium Hypochlorite soak.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for Cinnamamide Derivatives. Retrieved from [Link][1]
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]